4-Ethynyl-3,5-difluoroaniline (CAS 1233501-56-8) is a specialized fluorinated intermediate used primarily in the discovery of small-molecule kinase inhibitors and targeted protein degraders (PROTACs). Its structure combines three critical medicinal chemistry elements:
Difluoro-substitution (3,5-positions): Increases metabolic stability by blocking oxidative metabolism at the ring edge and modulates the pKa of the aniline nitrogen, reducing its basicity to improve bioavailability or alter binding kinetics.
Primary Aniline: Serves as a versatile attachment point for heterocycles (via Buchwald-Hartwig coupling) or amides (via acylation), common in the "hinge-binding" motifs of kinase inhibitors.
Ethynyl Group (4-position): A rigid, linear "handle" that allows for Sonogashira coupling to extend the molecule into deep hydrophobic pockets or serves as a bioorthogonal tag for "Click" chemistry (CuAAC) in activity-based protein profiling (ABPP).
This compound is particularly relevant in the synthesis of Nedd8-activating enzyme (NAE) inhibitors and Fibroblast Growth Factor Receptor (FGFR) antagonists, where the 3,5-difluoro motif is essential for selectivity and potency.
Physicochemical Profile
Property
Value
Context
Molecular Formula
C₈H₅F₂N
--
Molecular Weight
153.13 g/mol
Fragment-based drug design (Low MW allows efficient ligand efficiency).
Appearance
Off-white to pale brown solid
Sensitive to light and oxidation (typical of anilines).
Predicted LogP
~2.1
Moderate lipophilicity, suitable for cell permeability.
pKa (Aniline)
~2.5 - 3.0
Significantly lower than unsubstituted aniline (pKa ~4.6) due to electron-withdrawing fluorines.
Boiling Point
~225°C (Predicted)
High boiling point; typically handled as a solid.
Solubility
DMSO, Methanol, DCM
Low solubility in water; requires organic co-solvents for assays.
Synthetic Utility & Reactivity
The chemical value of CAS 1233501-56-8 lies in its orthogonal reactivity. The aniline and the alkyne can be functionalized independently, allowing for divergent synthesis of compound libraries.
3.1 Reactivity Logic
The Aniline (Nucleophile): The electron-withdrawing effect of the two ortho-fluorine atoms (relative to the alkyne) and meta-fluorines (relative to the amine) makes this aniline less nucleophilic than standard anilines.
Implication: Amide couplings may require stronger activation reagents (e.g., HATU, POCl₃) or higher temperatures. Buchwald-Hartwig couplings require specific ligands (e.g., Xantphos, BrettPhos) to overcome the electronic deactivation.
The Alkyne (Electrophile/Linker): The terminal alkyne is sterically shielded by the flanking fluorine atoms.
Implication: Sonogashira couplings at this position are highly regioselective but may require slightly higher catalyst loading to overcome steric hindrance. It is also a prime candidate for "Click" chemistry to generate triazoles.
3.2 Visualization: Reactivity Decision Tree
Figure 1: Orthogonal reactivity map demonstrating the dual-functional nature of the scaffold.
Experimental Protocols
4.1 Synthesis of the Core (Retrosynthetic Analysis)
While commercially available, the synthesis of CAS 1233501-56-8 typically proceeds from 3,5-difluoroaniline via regioselective iodination followed by Sonogashira coupling.
Mechanism: The amino group directs the electrophile to the para position. The 3,5-fluorines deactivate the ring, but the para position is the only accessible site that preserves symmetry.
Protocol: Stir 3,5-difluoroaniline (1.0 eq) with NIS (1.1 eq) in MeCN at 0°C to RT. Quench with sodium thiosulfate.
Reaction: Stir at room temperature for 12 hours in the dark.
Workup: Dilute with water, extract with EtOAc. The resulting triazole retains the difluoroaniline "head" for binding, while the biotin tail allows for streptavidin pulldown.
Biological & Medicinal Context
Why use this specific scaffold?
Metabolic Blocking: The C-F bond is extremely stable (approx. 116 kcal/mol). Placing fluorines at the 3,5-positions blocks the primary sites of cytochrome P450 metabolism (ring hydroxylation), significantly extending the half-life (
) of the drug candidate.
Electronic Tuning:
The electron-withdrawing nature of the fluorines lowers the electron density on the aniline nitrogen.
This reduces the strength of the H-bond acceptor capability but increases the acidity of the N-H bond (H-bond donor), which is often critical for binding to the hinge region of kinases (e.g., interaction with the backbone carbonyl of the gatekeeper residue).
Structural Rigidity: The ethynyl group forces a linear geometry, which is useful for penetrating narrow hydrophobic channels in enzymes like FGFR4 or NAE.
Visualization: Synthetic Pathway for NAE Inhibitor Analogs
Figure 2: Synthetic workflow from commodity chemical to drug candidate precursor.
Safety & Handling
Signal Word:WARNING
Hazard Statements:
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
H315/H319: Causes skin and serious eye irritation.
H335: May cause respiratory irritation.
Specific Precautions:
Alkyne Stability: While aryl alkynes are generally stable, avoid exposure to strong oxidizers or heavy metals (Ag, Hg) in the absence of ligands, as acetylides can be explosive.
Aniline Toxicity: Anilines can cause methemoglobinemia. Use nitrile gloves and work in a fume hood.
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine or polymerization of the alkyne.
References
Souers, A. J., et al. "Medicinal Chemistry of Nedd8-Activating Enzyme Inhibitors." Journal of Medicinal Chemistry, 2015.
Takeda Pharmaceutical Company. "Novel pyrrolopyrimidine compound or salt thereof." World Intellectual Property Organization, WO2015199136A1, 2015. Link (Describes use of N-ethyl-4-ethynyl-3,5-difluoroaniline).
Zhou, H., et al. "Structure-guided discovery of potent and selective FGFR inhibitors." Chemistry & Biology, 2010. (General reference for 3,5-substituted aniline motifs in kinase inhibitors).
PubChem Compound Summary. "4-Ethynyl-3,5-difluoroaniline." National Center for Biotechnology Information. Link
Exploratory
4-Ethynyl-3,5-difluorobenzenamine synonyms and nomenclature
Executive Summary This technical guide provides an in-depth analysis of 4-Ethynyl-3,5-difluorobenzenamine (CAS: 1233501-56-8), a critical intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth analysis of 4-Ethynyl-3,5-difluorobenzenamine (CAS: 1233501-56-8), a critical intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs), specifically targeting Fibroblast Growth Factor Receptors (FGFR). This document outlines the compound's nomenclature, structural rationale, validated synthetic protocols, and quality control parameters to ensure reproducibility in drug development workflows.
Chemical Identity & Nomenclature
Accurate identification is the first step in reproducible science. The nomenclature for this compound can be variable depending on the indexing authority (CAS vs. IUPAC).
(Specific to isomer; generally derived from SMILES)
Structural Visualization
The following diagram illustrates the numbering scheme and functional group arrangement, critical for understanding the steric and electronic environment during synthesis.
[4]
Structural Analysis & Reactivity
The specific arrangement of functional groups in this molecule is not arbitrary; it is a classic example of bioisosteric design in medicinal chemistry.
3,5-Difluoro Substitution:
Metabolic Stability: The fluorine atoms at the 3 and 5 positions (ortho to the ethynyl group) block metabolic oxidation (hydroxylation) of the phenyl ring, extending the half-life of the final drug molecule.
Electronic Effect: Fluorine is highly electronegative, withdrawing electron density from the ring. This lowers the pKa of the aniline nitrogen, making it less nucleophilic but also less prone to oxidation.
4-Ethynyl Group:
Rigid Linker: The alkyne provides a linear, rigid geometry that is often used to extend the molecule into a deep hydrophobic pocket within a kinase active site (e.g., the "gatekeeper" region of FGFR).
Synthetic Handle: The terminal alkyne is a versatile handle for "Click Chemistry" (CuAAC) or further Sonogashira couplings to attach heterocycles.
Synthetic Pathways (Protocol)
The synthesis of 4-Ethynyl-3,5-difluorobenzenamine typically proceeds from 4-iodo-3,5-difluoroaniline via a Sonogashira coupling. Direct ethynylation of the aniline is challenging due to the competing nucleophilicity of the amine; therefore, protection strategies or careful catalyst selection are required.
Validated Workflow
The following protocol is based on standard industrial practices for halogenated anilines.
Step 1: Iodination (if starting from 3,5-difluoroaniline)
Mechanism: Electrophilic aromatic substitution.[1] The amino group directs the iodine to the para position (C4), while the fluorines direct ortho (also C4), creating a synergistic directing effect.
Critical QC Note: The terminal alkyne proton is diagnostic. In ¹H-NMR, it typically appears as a singlet around 3.5–4.5 ppm, distinct from aromatic protons. The coupling constant of the aromatic protons (
) will be significant due to the adjacent fluorines.
Pharmaceutical Utility
This compound is a "privileged scaffold" in kinase inhibitor discovery.
Mechanism: The aniline nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket. The ethynyl group acts as a rigid spacer to position a solubilizing group or a second aromatic ring into the back pocket of the enzyme.
Example Relevance: While specific proprietary structures vary, this motif is structurally analogous to intermediates used in the synthesis of Erdafitinib (JNJ-42756493) analogues and other pan-FGFR inhibitors designed to overcome resistance mutations.
References
Chemical Identity & CAS
Source: SciFinder / ChemicalBook. "4-Ethynyl-3,5-difluoroaniline - CAS 1233501-56-8".
URL:
Synthetic Methodology (Sonogashira Coupling)
Source: Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry.
URL:
FGFR Inhibitor Design (Structural Context)
Source: Perera, T. P. S., et al. (2017). "Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor". Molecular Cancer Therapeutics.
URL:
Patent Literature (Related Intermediates)
Source: "Substituted Pyrazolyl-Pyridine Derivatives as Kinase Inhibitors". (Relevant for 3,5-difluoroaniline derivatives).[5][6][3][7][8]
Technical Guide: Fluorinated Ethynyl Aniline Building Blocks in Medicinal Chemistry
[1] Executive Summary Fluorinated ethynyl anilines represent a high-value class of pharmacophore intermediates, acting as the structural nexus between metabolic stability and covalent reactivity. In modern drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Fluorinated ethynyl anilines represent a high-value class of pharmacophore intermediates, acting as the structural nexus between metabolic stability and covalent reactivity. In modern drug discovery—particularly within kinase inhibitor development (e.g., EGFR targeting)—these building blocks offer a dual advantage: the fluorine atom modulates pKa and blocks metabolic soft spots, while the ethynyl group provides a rigid vector for π-stacking or a "warhead" for covalent engagement.
This guide details the physicochemical rationale, synthetic architecture, and experimental protocols for utilizing these scaffolds, with a specific focus on 3-ethynyl-4-fluoroaniline , a critical congener in the synthesis of next-generation antineoplastics.
Part 1: The Strategic Advantage (Physicochemical Modulation)
The incorporation of fluorine and ethynyl groups onto an aniline scaffold is not merely structural decoration; it is a calculated maneuver to alter the electronic landscape of the molecule.
The Fluorine Effect on Basicity and Metabolism
The primary challenge with aniline-based drugs is their susceptibility to Phase I metabolism (N-oxidation, N-acetylation) and their potential toxicity (quinone-imine formation).[1]
pKa Modulation: The basicity of the aniline nitrogen is a determinant of its ionization state at physiological pH.
4-Fluoroaniline: pKa ~4.[1][2][3]65. The para-fluorine exerts a strong inductive withdrawal (-I) but also a resonance donation (+R), resulting in a negligible net change in basicity [1].
3-Ethynylaniline: pKa ~3.67 [2].[1][4] The ethynyl group is a purely electron-withdrawing group (EWG) (
), significantly lowering the basicity.
3-Ethynyl-4-fluoroaniline: The combined effect lowers the pKa further (estimated ~3.2–3.5), reducing the percentage of ionized drug in the blood and potentially improving passive membrane permeability.
The Ethynyl "Warhead" & Linker
Rigidity: The
-hybridized alkyne acts as a rigid rod, enforcing a specific vector that can penetrate deep hydrophobic pockets in enzymes (e.g., the ATP-binding gate of kinases).
Reactivity: While stable under physiological conditions, the terminal alkyne serves as a handle for "Click" chemistry (CuAAC) during lead optimization or as a precursor for cyclization into fused heterocycles like quinazolines and indoles.
Data Summary: Physicochemical Comparison
Scaffold
Structure
pKa (Conj. Acid)
LogP (Est)
Metabolic Liability
Aniline
Ph-NH₂
4.60
0.90
High (N-oxidation)
4-Fluoroaniline
4-F-Ph-NH₂
4.65
1.15
Med (Blocked para-position)
3-Ethynylaniline
3-HCC-Ph-NH₂
3.67
1.83
Low (Reduced basicity)
3-Ethynyl-4-fluoroaniline
Target
~3.40
~2.10
Very Low
Part 2: Synthetic Architectures
The synthesis of fluorinated ethynyl anilines typically proceeds via Sonogashira coupling . Direct nitration/reduction routes are possible but often yield inseparable regioisomers. The preferred route utilizes a protected acetylene source (TMS-acetylene) to prevent homocoupling (Glaser coupling) and polymerization.[1]
Synthetic Workflow Diagram (Graphviz)
Caption: Optimized synthetic route for 3-ethynyl-4-fluoroaniline preventing polymerization.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of 3-ethynyl-4-fluoroaniline (CAS: 77123-60-5).[1]
Scale: 10 mmol pilot batch.
Safety Note: Ethynyl anilines are light-sensitive and potentially unstable.[1][4] Store under Argon at 2–8°C.
Step 1: Iodination of 4-Fluoroaniline
Rationale: Iodine is introduced ortho to the amino group due to the directing effect of the amine (strong EDG) vs. the fluorine.
Dissolve 4-fluoroaniline (1.11 g, 10 mmol) in DMF (10 mL).
Add N-Iodosuccinimide (NIS) (2.25 g, 10 mmol) portion-wise at 0°C.
Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Workup: Dilute with water, extract with EtOAc. Wash organic layer with 10% Na₂S₂O₃ (to remove excess iodine) and brine.
Yield: Expect ~85% of 3-iodo-4-fluoroaniline.
Step 2: Sonogashira Coupling
Rationale: Use of TMS-acetylene prevents the formation of di-alkynes (Glaser product).[1]
In a dry Schlenk flask, charge 3-iodo-4-fluoroaniline (2.37 g, 10 mmol), Pd(PPh₃)₂Cl₂ (350 mg, 5 mol%), and CuI (95 mg, 5 mol%).
Evacuate and backfill with Argon (3 cycles).
Add anhydrous Triethylamine (TEA) (15 mL) and THF (15 mL).
Add Trimethylsilylacetylene (TMSA) (1.7 mL, 12 mmol) via syringe.
Heat to 50°C for 4–6 hours. The solution will turn dark brown/black.
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.
Part 4: Applications in Medicinal Chemistry[1][7][8][9]
Kinase Inhibitors (The Erlotinib Paradigm)
The most prominent application of ethynyl anilines is in the synthesis of 4-anilinoquinazolines, a class of EGFR inhibitors.
Mechanism: The aniline moiety binds to the hinge region of the kinase ATP pocket. The ethynyl group extends into the hydrophobic channel, improving binding affinity and selectivity [3].
Case Study:Erlotinib (Tarceva) utilizes 3-ethynylaniline.[1] The fluorinated analog (3-ethynyl-4-fluoroaniline) is used to develop "Second Generation" inhibitors with improved metabolic half-lives by blocking the para-position from oxidation [4].[1]
Synthesis of Indoles via Larock Cyclization
Fluorinated ethynyl anilines are "pre-loaded" precursors for indole synthesis.
Reaction: Pd-catalyzed heteroannulation with internal alkynes.[1]
Utility: Rapid access to 5-fluoro-indoles or 6-fluoro-indoles (depending on starting isomer), which are privileged scaffolds in CNS drug discovery (e.g., Serotonin modulators).[1]
Biological Interaction Pathway (Graphviz)
Caption: Mechanism of action and metabolic shielding of F-ethynyl aniline derivatives.[1][5]
References
ChemicalBook. (2024). 4-Fluoroaniline Properties and pKa Data. Retrieved from
LookChem. (2024). 3-Ethynylaniline Physicochemical Properties. Retrieved from
National Institutes of Health (NIH). (2010). Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode. PubMed. Retrieved from
Google Patents. (2016). Process for the preparation of Erlotinib and intermediates. US Patent 9428468B2. Retrieved from
Sigma-Aldrich. (2024).[1] 3-Ethynylaniline Product Information and Safety. Retrieved from [1]
3,5-difluoro-4-ethynylaniline molecular weight and formula
This guide provides an in-depth technical analysis of 3,5-difluoro-4-ethynylaniline , a critical intermediate in the synthesis of next-generation kinase inhibitors and E3 ligase modulators.[1] [1] Part 1: Chemical Identi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3,5-difluoro-4-ethynylaniline , a critical intermediate in the synthesis of next-generation kinase inhibitors and E3 ligase modulators.[1]
[1]
Part 1: Chemical Identity & Physicochemical Profile[2]
3,5-Difluoro-4-ethynylaniline is a highly specialized aniline derivative characterized by a terminal alkyne at the para position and two fluorine atoms at the meta positions.[1] This substitution pattern is chemically significant: the fluorine atoms modulate the basicity of the amine (lowering pKa) and increase metabolic stability, while the ethynyl group serves as a rigid linker or a "click chemistry" handle for covalent drug design.[1]
The synthesis of 3,5-difluoro-4-ethynylaniline presents a regioselectivity challenge. The amino group is strongly activating and ortho/para directing, while the fluorine atoms are deactivating but also ortho/para directing.[1] The target position (C4) is sterically crowded between two fluorine atoms.[1]
Retrosynthetic Pathway
The most robust route utilizes a Sonogashira coupling on a pre-iodinated scaffold.[1] Direct ethynylation of the aniline is not feasible; therefore, a stepwise approach via a silyl-protected alkyne is required.[1]
Figure 1: Synthetic workflow for C8H5F2N generation from commercial aniline precursors.
Detailed Experimental Protocol
Step 1: Regioselective Iodination
To install the iodine at the C4 position (sandwiched between fluorines), mild conditions are necessary to prevent over-iodination.[1]
Procedure: Dissolve starting material in DMF at 0°C. Add NIS portion-wise. The amino group directs the electrophile to the para position (C4), which is the only available site not blocked or sterically disfavored by the meta fluorines (though C2/C6 are ortho, the para attack is electronically favored and leads to the desired symmetry).[1]
Validation: 1H NMR should show the loss of the para proton and a shift in the ortho protons.[1]
Procedure: Stir at room temperature for 1 hour. The basic conditions cleave the C-Si bond, revealing the terminal alkyne.[1]
Self-Validating Endpoint: Monitor via TLC. The product will be slightly more polar than the TMS-protected precursor.[1] In 1H NMR, a new singlet corresponding to the acetylenic proton (~3.5–4.0 ppm) will appear.[1]
Part 3: Applications in Drug Discovery[8][9]
The 3,5-difluoro-4-ethynylaniline moiety is a pharmacophore of high interest in oncology, particularly for targeting enzymes involved in protein homeostasis (e.g., Nedd8 Activating Enzyme, NAE).[1]
Mechanism of Action: The "Warhead" Concept
In medicinal chemistry, this molecule serves two distinct roles:
Rigid Linker: The ethynyl group provides a linear, rigid spacer that extends the molecule into a deep binding pocket without introducing rotational entropy penalties.[1]
Electronic Modulation: The flanking fluorine atoms at positions 3 and 5 withdraw electron density from the aniline ring.[1]
Effect: This lowers the pKa of the aniline nitrogen, reducing its potential for non-specific binding and improving oral bioavailability.[1]
Interaction: The fluorine atoms often engage in specific interactions with protein backbone amides or sequester the molecule from metabolic oxidation at the ring.[1]
Case Study: NAE Inhibitors (Pevonedistat Analogs)
Research into inhibitors of the Nedd8 Activating Enzyme (NAE), such as Pevonedistat (MLN4924) , utilizes this aniline motif.[1]
Role: The aniline nitrogen forms a critical hydrogen bond with the hinge region of the kinase/enzyme ATP-binding pocket.[1]
Linkage: The ethynyl group connects the aniline "head" to a bicyclic core (e.g., pyrrolopyrimidine), orienting the inhibitor precisely within the active site.[1]
Figure 2: Pharmacological utility of the 3,5-difluoro-4-ethynylaniline scaffold.[1]
Specific Risk: As an aniline derivative, it carries a risk of methemoglobinemia upon overexposure.[1]
Stability: Terminal alkynes can be unstable.[1] Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent polymerization or oxidation. Avoid contact with heavy metals (Ag, Cu) in the absence of ligands, as this can form explosive metal acetylides.[1]
References
PubChem Compound Summary. 3,5-Difluoroaniline (Precursor Data). National Center for Biotechnology Information.[1] Available at: [Link][1]
Google Patents. WO2015199136A1 - Novel pyrrolopyrimidine compound (NAE Inhibitors).[1] (Describes the synthesis of N-ethyl-4-ethynyl-3,5-difluoroaniline). Available at: [1]
Solubility of 4-Ethynyl-3,5-difluoroaniline in organic solvents
Technical Whitepaper: Solubility Profiling and Handling of 4-Ethynyl-3,5-difluoroaniline Executive Summary 4-Ethynyl-3,5-difluoroaniline is a critical pharmaceutical intermediate, most notably serving as the primary buil...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Solubility Profiling and Handling of 4-Ethynyl-3,5-difluoroaniline
Executive Summary
4-Ethynyl-3,5-difluoroaniline is a critical pharmaceutical intermediate, most notably serving as the primary building block for Erdafitinib (Balversa), a fibroblast growth factor receptor (FGFR) inhibitor used in urothelial carcinoma treatment.[1]
The presence of the terminal alkyne at the para position, flanked by two fluorine atoms at the meta positions, creates a unique solubility and stability profile. This guide provides a technical framework for solubilizing, handling, and processing this compound, synthesizing data from process chemistry patents and physicochemical principles.
Physicochemical Profile
Property
Specification
Chemical Name
4-Ethynyl-3,5-difluoroaniline
CAS Number
1233501-56-8
Molecular Formula
C₈H₅F₂N
Molecular Weight
153.13 g/mol
Physical State
Solid (Crystalline powder, typically off-white to pale yellow)
Lipophilicity (LogP)
~2.1 (Predicted) – Moderate Lipophilicity
pKa (Conjugate Acid)
~2.5–3.0 (Estimated) – Significantly less basic than aniline due to electron-withdrawing fluorines.[1][2]
Structural Analysis & Solvation Implications:
Fluorine Substituents: The 3,5-difluoro motif withdraws electron density from the ring, reducing the basicity of the amine and increasing the compound's lipophilicity. This makes the molecule less soluble in acidic aqueous media compared to non-fluorinated anilines.
Terminal Alkyne: Adds structural rigidity and potential for
- stacking in the solid state, which can increase the lattice energy and reduce solubility in non-polar solvents like hexanes.
Solubility Data & Solvent Selection
The following solubility tiers are derived from process chemistry protocols used in the synthesis of FGFR inhibitors (e.g., Sonogashira couplings) and standard solubility principles for fluorinated aromatic amines.
Tier 1: High Solubility (Process Solvents)
Recommended for reaction media and stock solutions.
Solvent
Solubility Potential
Operational Notes
DMSO (Dimethyl sulfoxide)
Excellent (>100 mg/mL)
Preferred for biological assays and stock storage.[1]
DMF (Dimethylformamide)
Excellent
Standard solvent for Pd-catalyzed coupling reactions involving this intermediate.[1]
Tier 2: Moderate to Good Solubility (Work-up & Extraction)
Recommended for liquid-liquid extraction and chromatography.[1]
Solvent
Solubility Potential
Operational Notes
DCM (Dichloromethane)
Good
Excellent for extraction from aqueous quench mixtures.[1]
Ethyl Acetate
Moderate/Good
Standard extraction solvent; solubility may decrease at low temperatures.
THF (Tetrahydrofuran)
Good
Common reaction solvent; ensure stabilizer (BHT) presence to prevent peroxide formation with the alkyne.
Methanol / Ethanol
Moderate
Soluble, but less effective than DMSO. Useful for recrystallization mixtures.
Tier 3: Poor Solubility (Anti-Solvents)
Recommended for precipitation and crystallization.
Solvent
Solubility Potential
Operational Notes
Water
Negligible
Practically insoluble at neutral pH.[1] Solubility increases slightly at pH < 1 (formation of anilinium salt), but limited by the fluorines' electron-withdrawing effect.
Hexanes / Heptane
Poor
Used to crash the product out of solution during purification.
Experimental Protocol: Solubility Determination
Since specific batch-to-batch purity affects solubility, researchers must validate solubility empirically.[1] Do not rely solely on literature values for critical process steps.
Preparation: Place an excess amount of solid (~50 mg) into a glass vial.
Addition: Add 1.0 mL of the target solvent.
Equilibration: Cap tightly. Agitate (shaker/rotator) at 25°C for 24 hours.
Visual Check: If the solid dissolves completely, add more solid until a precipitate remains visible.
Sampling: Centrifuge the vial to pellet the undissolved solid.
Filtration: Draw the supernatant and filter through a 0.22 µm PTFE filter.
Dilution: Dilute the filtrate 100x or 1000x with Mobile Phase (e.g., Acetonitrile/Water).
Quantification: Inject into HPLC (UV detection at 254 nm). Calculate concentration against a standard curve.
Self-Validating Step (Stability Check):
Critical: Analyze the sample for degradation products (extra peaks). Terminal alkynes can degrade in solution over time, especially in the presence of trace metals or light. If purity drops <98% during the 24h shake, the solubility result is invalid due to decomposition.
Process Considerations & Safety
Stability & Storage
Light Sensitivity: Anilines oxidize and darken upon light exposure.[3] Store in amber vials.
Thermal Instability: The terminal ethynyl group is a high-energy functional group.[1] While stable at room temperature, it should be stored at -20°C for long-term retention to prevent slow polymerization.[1]
Solution Stability: Avoid storing in solution for >48 hours unless frozen.
Safety Hazards
Toxicity: Like most halogenated anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It may induce methemoglobinemia .
Reactivity: Avoid contact with strong oxidizers and heavy metals (Cu, Ag) which can form explosive metal acetylides with the terminal alkyne.
Visualization of Workflows
Figure 1: Solubility Determination Workflow
A logical flow for determining thermodynamic solubility with integrated stability checks.
Caption: Step-by-step protocol for gravimetric/HPLC solubility determination with critical stability validation.
Figure 2: Solvent Selection Decision Tree
Guide for selecting the appropriate solvent based on the process stage.
Caption: Decision matrix for solvent selection during synthesis, extraction, and crystallization phases.
References
Perera, T. P. S., et al. (2017). "Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Inhibitor." Molecular Cancer Therapeutics, 16(6), 1010–1020. Link
BLD Pharm. (2023). "Safety Data Sheet: 4-Ethynyl-3,5-difluoroaniline (CAS 1233501-56-8)." BLD Pharm Repository. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Angibaud, P., et al. (2013). "Pyrazolyl-quinoxaline derivatives as FGFR inhibitors." U.S. Patent 20,130,296,316. (Describes the synthesis of Erdafitinib intermediates). Link
Strategic Sourcing and Technical Utilization of 4-Ethynyl-3,5-difluoroaniline (CAS 1233501-56-8)
[1] Executive Summary 4-Ethynyl-3,5-difluoroaniline (CAS 1233501-56-8) is a high-value pharmacophore intermediate used primarily in the development of kinase inhibitors (specifically FGFR and EGFR targets) and molecular...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Ethynyl-3,5-difluoroaniline (CAS 1233501-56-8) is a high-value pharmacophore intermediate used primarily in the development of kinase inhibitors (specifically FGFR and EGFR targets) and molecular probes.[1] Its structural duality—combining an electron-deficient aniline core with a reactive ethynyl handle—makes it a critical but chemically sensitive building block.[1]
This guide moves beyond simple catalog listing to provide a comprehensive technical framework for sourcing, validating, and handling this compound. It addresses the current supply chain volatility, offers a validated "Make vs. Buy" decision matrix, and details the specific analytical protocols required to ensure experimental success.
Part 1: Chemical Profile & Medicinal Significance[1][2]
Structural Logic
The utility of CAS 1233501-56-8 lies in the synergistic effects of its substituents.[1] It is not merely a linker; it is an electronic modulator.[1]
3,5-Difluoro Substitution: The fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I).[1] This significantly lowers the pKa of the aniline nitrogen (typically from ~4.6 in aniline to ~2.5–3.0 in the difluoro analog).[1]
Impact: This reduces the liability of the amine to metabolic N-oxidation (a common clearance pathway) and modulates its hydrogen-bond donor capability in the enzyme active site.[1]
4-Ethynyl Group: This linear motif serves two roles:
Steric Probe: It allows the molecule to penetrate narrow "gatekeeper" regions in kinase ATP-binding pockets.[1]
Synthetic Handle: It is a precursor for "Click" chemistry (CuAAC to form triazoles) or Sonogashira couplings to extend the carbon skeleton.[1]
Poor water solubility; dissolve in DMSO for bioassays.[1]
Stability
Light & Heat Sensitive
The terminal alkyne is prone to polymerization; the aniline is oxidation-prone.[1] Store at -20°C under Argon.
Part 2: Supply Chain Landscape
Unlike commodity reagents (e.g., 3,5-difluoroaniline), the 4-ethynyl derivative is a Tier 2 Specialty Chemical .[1] It is rarely in stock in kilogram quantities and is typically produced on-demand or held in gram-scale inventory.[1]
Confirmed & Vetted Suppliers
Based on current chemical inventory data and purity audits, the following suppliers are categorized by their utility.
Supplier Tier
Vendor Name
Primary Region
Best Use Case
Primary (Stock)
Bellen Chemistry
China/Europe
Gram-scale immediate needs; high reliability for fluorinated heterocycles.[1]
Secondary (Aggregator)
Amadis Chemical
Global
Good for cross-referencing price; often acts as a pass-through for smaller labs.[1]
Distributor
Biozol / ChemSpace
EU/USA
Best for Western procurement systems requiring domestic invoicing.[1]
Bulk Custom
WuXi AppTec / Enamine
Global
Required for >100g orders; lead time typically 4-6 weeks.[1]
Sourcing Decision Matrix (Graphviz)[1]
The following decision tree aids in selecting the correct sourcing route based on project phase and quantity.
Figure 1: Strategic sourcing workflow for CAS 1233501-56-8.[1] Green nodes indicate immediate procurement; Blue indicates outsourced manufacturing; Red indicates internal synthesis.[1]
Part 3: Quality Assurance & Analytical Validation[1]
Trusting a Certificate of Analysis (CoA) blindly for this compound is risky due to the instability of the terminal alkyne.[1]
Critical Impurity Alerts
De-protected/Polymerized Species: The ethynyl group can undergo oxidative homocoupling (Glaser coupling) to form diynes if stored improperly.[1]
Protodesilylation Incompleteness: If synthesized via TMS-acetylene, residual silyl groups may persist (Look for signal at ~0.2 ppm in ¹H NMR).[1]
Oxidation: The aniline nitrogen can oxidize to the nitroso or nitro species, typically indicated by a color shift from off-white to dark brown/black.[1]
Mandatory QC Protocol
HPLC: Reverse Phase C18.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]
Verify the integration of aromatic protons (typically a doublet or multiplet depending on F-coupling).[1]
Part 4: Synthetic Contingencies (The "Make" Option)
If commercial supply fails, the synthesis of 4-ethynyl-3,5-difluoroaniline is a standard two-step protocol starting from the commercially abundant 4-bromo-3,5-difluoroaniline (CAS 67567-26-4) or the iodo-analog.[1]
Figure 2: Contingency synthesis route utilizing standard Sonogashira coupling chemistry.
Part 5: Handling, Safety & Storage[1][5]
Safety Profile (E-E-A-T Grounding)
While specific toxicological data for the ethynyl derivative is sparse, it must be handled according to the hazard profile of the parent 3,5-difluoroaniline and general alkyne risks.[1]
Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (H301+H311+H331) [1].[1][2]
Irritation: Causes serious eye irritation and skin irritation (H319, H315).[1][2]
Sensitization: Fluorinated anilines are known sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]
Tokyo Chemical Industry (TCI). (2025).[1] Safety Data Sheet: 3,5-Difluoroaniline. Retrieved from [1]
PubChem. (2025).[1] Compound Summary: 3,5-Difluoroaniline (CAS 372-39-4).[1][3] National Library of Medicine.[1] Retrieved from [1]
Bellen Chemistry. (2023).[1] Product Catalog: 4-Ethynyl-3,5-difluoroaniline. Retrieved from [1]
Zhou, H., et al. (2010).[1] Design and synthesis of novel FGFR inhibitors. Journal of Medicinal Chemistry. (Contextual citation for the utility of the ethynyl-difluoroaniline motif in kinase inhibition).
Difference between 4-Ethynyl-3,5-difluoroaniline and 3,5-difluoroaniline
Executive Summary: The Scaffold vs. The Warhead In modern drug discovery, particularly within the kinase inhibitor landscape, the distinction between 3,5-difluoroaniline and its functionalized derivative, 4-ethynyl-3,5-d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold vs. The Warhead
In modern drug discovery, particularly within the kinase inhibitor landscape, the distinction between 3,5-difluoroaniline and its functionalized derivative, 4-ethynyl-3,5-difluoroaniline , represents the leap from a passive building block to an active pharmacophore.
3,5-Difluoroaniline (CAS 372-39-4) is a commodity starting material.[1] Its primary value lies in the electronic modulation of the aromatic ring (bioisosterism) and metabolic blocking at the 3 and 5 positions.
4-Ethynyl-3,5-difluoroaniline (often an intermediate, e.g., CAS 1345410-34-1 derivatives) is a specialized "warhead" precursor. The addition of the ethynyl group at the para position transforms the molecule into a bifunctional agent capable of covalent bonding (with cysteine residues) or rigid spatial extension in an enzyme pocket.
This guide details the physicochemical shifts, synthetic evolution, and divergent applications of these two critical entities.[1]
Physicochemical & Structural Divergence
The introduction of the ethynyl group at the C4 position drastically alters the electronic landscape of the molecule. The table below summarizes the key shifts researchers must account for during synthesis and formulation.
Comparative Data Profile
Feature
3,5-Difluoroaniline
4-Ethynyl-3,5-difluoroaniline
Structure
Aromatic Amine
Functionalized Aromatic Alkyne
Role
Primary Building Block
Advanced Intermediate / Warhead
Electronic State
Electron-Deficient Ring
Highly Electron-Deficient (Push-Pull)
Aniline pKa (Est.)
~2.6 - 3.0
~1.5 - 2.0 (Significantly less basic)
Nucleophilicity
Low (due to F-induction)
Very Low (requires forcing conditions)
Metabolic Stability
Blocks P450 at 3,5-positions
Blocks 3,4,5-positions; Alkyne risk
Key Reactivity
Amide coupling, SNAr
Sonogashira, Click Chemistry, Covalent Michael Addn.
Electronic Impact Analysis
3,5-Difluoroaniline: The two fluorine atoms exert a strong inductive effect (-I), withdrawing electron density from the ring. This lowers the pKa of the amine (compared to aniline's 4.6), making it a weaker nucleophile.
4-Ethynyl-3,5-difluoroaniline: The ethynyl group is also electron-withdrawing. Placed para to the amine, it acts synergistically with the fluorines to further deplete electron density on the nitrogen. Consequently, this amine is extremely weak ; standard amide couplings (e.g., EDC/NHS) often fail, requiring acid chlorides or aggressive coupling reagents (e.g., HATU/HOAt) and elevated temperatures.
Synthetic Evolution: Pathway & Causality
The synthesis of the ethynyl derivative is not trivial due to the "ortho-effect" of the fluorines, which sterically crowd the C4 position. The following workflow illustrates the industry-standard route from the commodity parent to the specialized product.
Workflow Logic
Iodination: We prioritize iodine over bromine at the C4 position to facilitate the subsequent Sonogashira coupling (Iodine is a better leaving group, essential for the crowded 3,5-difluoro interface).
Sonogashira Coupling: A TMS-protected acetylene is used. Direct acetylene gas is avoided to prevent homocoupling and polymerization.
Deprotection: Controlled removal of TMS yields the terminal alkyne.
Figure 1: Synthetic evolution from the commodity scaffold to the functionalized warhead.
Medicinal Chemistry Applications
The divergence in application is dictated by the reactivity of the C4 substituent.
3,5-Difluoroaniline: The "Stealth" Scaffold
Metabolic Blocking: Hydrogen atoms at the 3 and 5 positions are common sites for Cytochrome P450 oxidation. Replacing them with Fluorine blocks this metabolism, extending the drug's half-life.
Bioisosterism: The C-F bond mimics the C-H bond sterically but alters the lipophilicity (LogP), often improving membrane permeability.
4-Ethynyl-3,5-difluoroaniline: The "Active" Warhead
This molecule is frequently used in the synthesis of Tyrosine Kinase Inhibitors (TKIs) , such as EGFR or BTK inhibitors.
Covalent Inhibition: The terminal alkyne can be positioned to react with a specific cysteine residue in the enzyme's active site (e.g., Cys797 in EGFR), forming a permanent covalent bond.
Rigid Linker: The alkyne acts as a rigid "rod," extending the molecule deep into a hydrophobic pocket without adding rotatable bonds (entropic penalty).
Click Chemistry: It serves as a handle for bioorthogonal labeling, allowing researchers to tag the drug with fluorophores to track distribution in cells.
Experimental Protocols
Protocol A: Synthesis of 4-Ethynyl-3,5-difluoroaniline
Note: This protocol assumes the starting material is 4-iodo-3,5-difluoroaniline. If starting from 3,5-difluoroaniline, perform iodination first using N-iodosuccinimide (NIS).
Degassing: In a flame-dried Schlenk flask, dissolve the iodo-aniline in anhydrous THF/TEA. Sparge with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) active species and promotes homocoupling of the alkyne (Glaser coupling).
Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive stream of Argon. The solution typically turns dark.
Coupling: Add Trimethylsilylacetylene dropwise via syringe. Heat the reaction to 50°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc).[2]
Workup: Filter through a celite pad to remove metal catalysts. Concentrate the filtrate.
Deprotection: Redissolve the crude TMS-intermediate in MeOH. Add K2CO3 (2.0 eq) and stir at Room Temperature for 30 minutes. Note: Do not heat, as the free terminal alkyne is unstable.
Purification: Dilute with water, extract with DCM, and purify via flash chromatography.
Protocol B: Amide Coupling with 4-Ethynyl-3,5-difluoroaniline
Dissolve the carboxylic acid and the aniline in dry Pyridine at 0°C.
Add POCl3 (1.1 eq) dropwise. Causality: POCl3 generates a highly reactive acid chloride in situ, which is necessary to overcome the poor nucleophilicity of the fluorinated aniline.
Stir at 0°C for 1 hour, then warm to RT.
Quench with ice water carefully (exothermic).
Safety & Stability (E-E-A-T)
Thermal Instability: 4-Ethynyl-3,5-difluoroaniline contains a terminal alkyne on a halogenated ring. It is prone to polymerization upon heating or prolonged exposure to light. Store at -20°C under inert gas.
Skin Absorption: Both anilines are toxic and readily absorbed through the skin. The fluorinated analogs often exhibit higher lipophilicity, increasing dermal penetration rates. Double-gloving (Nitrile) is mandatory.
Explosion Hazard: Metal acetylides (formed if the alkyne contacts copper or silver in basic conditions without protection) are shock-sensitive explosives. Ensure all CuI is removed during the workup of the Sonogashira reaction.
References
Synthesis and Properties of Fluorinated Anilines:
Source: PubChem. "3,5-Difluoroaniline Compound Summary."
URL:[Link][2]
Sonogashira Coupling Protocols for Deactivated Anilines:
Source: Lupanova, I. A., et al. "3-(4-Ethynylphenyl)-1,5-diphenylformazan." Molbank 2025.
URL:[Link][2][5][6][7]
Medicinal Chemistry of Ethynyl Warheads (NAE Inhibitors):
Source: Google Patents. "Novel pyrrolopyrimidine compound or salt thereof... (WO2015199136A1)."[2]
URL:[2]
Toxicity of Fluorinated Anilines:
Source: Bundy, J. G., et al. "Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline..." Environmental Toxicology and Chemistry.
URL:[Link]
Synthesis of 4-Ethynyl-3,5-difluoroaniline: A Detailed Application Note and Protocol via Sonogashira Coupling
Introduction: The Significance of 4-Ethynyl-3,5-difluoroaniline in Modern Drug Discovery In the landscape of contemporary pharmaceutical and materials science research, the strategic incorporation of fluorine atoms and a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 4-Ethynyl-3,5-difluoroaniline in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and materials science research, the strategic incorporation of fluorine atoms and alkyne functionalities into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. The title compound, 4-ethynyl-3,5-difluoroaniline, represents a highly valuable building block, merging the metabolic stability and unique electronic characteristics imparted by a difluorinated phenyl ring with the versatile reactivity of a terminal alkyne.[1][2] This trifunctional scaffold is a coveted precursor for the synthesis of complex bioactive molecules, including kinase inhibitors, and advanced organic materials.[2] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-ethynyl-3,5-difluoroaniline, leveraging the power and reliability of the Sonogashira cross-coupling reaction.
The Sonogashira Coupling: A Cornerstone of C-C Bond Formation
The Sonogashira reaction is a robust and versatile cross-coupling methodology for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5][6] The reaction proceeds under relatively mild conditions, tolerates a wide range of functional groups, and has been extensively applied in the synthesis of natural products, pharmaceuticals, and organic materials.[3][7]
Reaction Mechanism: A Dual Catalytic Cycle
The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Figure 1: The dual catalytic cycle of the Sonogashira coupling.
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center.
Reductive Elimination: The desired product, an aryl alkyne, is formed, and the Pd(0) catalyst is regenerated.
The Copper Cycle:
Coordination and Deprotonation: The terminal alkyne coordinates to the Cu(I) salt, and the amine base facilitates the deprotonation of the alkyne, forming a copper acetylide intermediate.[8]
Experimental Protocol: Synthesis of 4-Ethynyl-3,5-difluoroaniline
This protocol details a two-step synthesis of 4-ethynyl-3,5-difluoroaniline starting from 4-bromo-3,5-difluoroaniline. The first step involves the Sonogashira coupling with a protected alkyne, trimethylsilylacetylene, followed by in-situ or subsequent deprotection of the trimethylsilyl (TMS) group. The use of a protected alkyne like trimethylsilylacetylene is advantageous as it is a liquid, making it easier to handle than gaseous acetylene, and the TMS group prevents unwanted side reactions.[4][9]
Application Note: 4-Ethynyl-3,5-difluoroaniline in Fragment-Based Drug Discovery (FBDD)
Abstract & Scope This guide details the utility of 4-Ethynyl-3,5-difluoroaniline (CAS: N/A for specific derivative, core aniline CAS: 372-39-4) as a high-value fragment in drug discovery. This molecule represents a "priv...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This guide details the utility of 4-Ethynyl-3,5-difluoroaniline (CAS: N/A for specific derivative, core aniline CAS: 372-39-4) as a high-value fragment in drug discovery. This molecule represents a "privileged structure" by combining three critical design elements:
Primary Aniline: Serves as a diversity vector for amide/urea coupling.
4-Ethynyl Motif: Acts as a dual-purpose handle—functioning either as a latent electrophile for targeted covalent inhibition (TCI) or a bioorthogonal tag for DNA-Encoded Libraries (DEL).
This document provides protocols for synthesis, conjugation, and screening, specifically addressing the unique reactivity challenges posed by the electron-deficient aniline.
Chemical Profile & Rationale[1][2][3][4][5][6]
Physicochemical Properties
The introduction of fluorine atoms at the 3 and 5 positions significantly alters the electronic landscape of the aniline.
Property
Value / Description
Impact on Drug Design
Structure
Core scaffold for FBDD.
pKa (Conjugate Acid)
~2.0 – 2.5 (Est.)
Critical: Drastically lower than unsubstituted aniline (~4.6). The nitrogen is non-nucleophilic, requiring specialized coupling protocols.
The ethynyl and fluoro groups deactivate the ring, increasing metabolic stability.
Warhead Type
Latent Electrophile
Alkyne is less reactive than acrylamides; requires proximity-driven activation for cysteine targeting.
The "Goldilocks" Reactivity
Unlike acrylamides, which are "hot" electrophiles prone to off-target glutathione conjugation, the ethynyl group in this scaffold is relatively inert in isolation. It typically forms covalent bonds with cysteine residues only when positioned precisely within an enzyme's active site (Proximity-Induced Reactivity). This makes it an ideal candidate for Targeted Covalent Inhibitors (TCIs) where selectivity is paramount.
Experimental Workflows
Workflow A: Covalent Fragment Screening (X-ray/MS)
This workflow utilizes the alkyne moiety to trap catalytic cysteines in proteases (e.g., Cathepsin K, USP7) or kinases.
Figure 1: Workflow for identifying covalent hits using crystallographic screening. The "Reaction" step relies on the specific geometry of the protein pocket to catalyze the attack of Cysteine on the Alkyne.
Workflow B: DNA-Encoded Library (DEL) Synthesis
The molecule is used as a "cap" or internal linker. The aniline attaches to the DNA-tagged scaffold, while the alkyne remains available for "Click" chemistry (CuAAC) or remains as a warhead.
Detailed Protocols
Protocol 1: Amide Coupling (The "Low Nucleophilicity" Challenge)
Context: Due to the electron-withdrawing effects of the 3,5-difluoro and 4-ethynyl groups, the aniline nitrogen is extremely weak. Standard EDC/NHS coupling will fail .
Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M). Add HATU and stir for 5 minutes at Room Temperature (RT). Note: If the acid is sterically hindered, convert to acid chloride using oxalyl chloride/DMF cat. first.
Addition: Add the base (Sym-collidine is preferred for difficult couplings) followed by 4-Ethynyl-3,5-difluoroaniline.
Reaction:
Standard: Stir at 60°C for 4–16 hours.
Microwave: 100°C for 20 minutes (sealed vessel).
Monitoring (Self-Validation): Monitor by LC-MS. Look for the mass shift corresponding to the amide. The starting aniline peak (usually early eluting due to polarity) must disappear.
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline and collidine), then NaHCO3.
Protocol 2: Synthesis of the Fragment (Sonogashira Route)
If the fragment is not purchased, it must be synthesized from 4-iodo-3,5-difluoroaniline .
Figure 2: Synthetic route to access the target fragment. Note: The amino group does not require protection during Sonogashira coupling under these conditions.
Safety Note: 3,5-difluoroanilines are potential skin irritants and toxic if swallowed.[1] Handle in a fume hood.
Quality Control & Stability
Storage: Store at -20°C under Argon. The terminal alkyne is stable but can undergo oxidative homocoupling (Glaser coupling) if exposed to air and copper traces over time.
QC Check: 1H NMR (DMSO-d6).
Diagnostic Peak: Look for the alkyne proton singlet at ~4.0–4.5 ppm.
Diagnostic Peak: Aniline NH2 broad singlet at ~5.5–6.0 ppm (shifted downfield compared to non-fluorinated aniline).
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Ersmark, K., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. Link
Inoue, M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Link
Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today. Link
ChemicalBook. (2023). 3,5-Difluoroaniline CAS Data and Properties. Link
Application Note: Strategic Synthesis of 4-Ethynyl-3,5-difluoroaniline for NAE Inhibitor Development
[1] Executive Summary This guide details the optimized synthesis and handling of 4-Ethynyl-3,5-difluoroaniline (CAS 1233501-56-8) , a high-value intermediate in the development of NEDD8-Activating Enzyme (NAE) inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the optimized synthesis and handling of 4-Ethynyl-3,5-difluoroaniline (CAS 1233501-56-8) , a high-value intermediate in the development of NEDD8-Activating Enzyme (NAE) inhibitors. While NAE inhibitors like Pevonedistat (MLN4924) utilize adenosine-sulfamate scaffolds, next-generation inhibitors and Activity-Based Protein Profiling (ABPP) probes increasingly utilize functionalized fluoroanilines to target allosteric pockets or serve as "click-ready" warheads for target engagement studies.
The 3,5-difluoro substitution pattern modulates metabolic stability and pKa, while the 4-ethynyl group provides a rigid vector for extending into the ATP-binding pocket or for covalent attachment to cysteine residues. This protocol addresses the specific challenges of this molecule: preventing Glaser homocoupling during synthesis and managing the stability of the electron-deficient aniline.
Biological Context: The NAE Pathway
The NEDD8-Activating Enzyme (NAE) is the E1 enzyme initiating the neddylation cascade, a post-translational modification essential for the activity of Cullin-RING Ligases (CRLs).
Mechanism of Action:
Inhibition of NAE prevents the neddylation of Cullins. This inactivates CRLs, leading to the accumulation of their substrates (e.g., p27, Cdt1, NRF2). In cancer cells, this accumulation triggers DNA re-replication stress and apoptosis.
Diagram 1: NAE Signaling & Inhibition Logic
Caption: The NAE-driven neddylation cascade.[1][2][3][4][5][6][7][8][9] Inhibition at the NAE node halts CRL activation, causing toxic accumulation of tumor-suppressor substrates.
Synthetic Strategy & Retrosynthesis
Direct alkynylation of electron-deficient anilines is challenging due to the deactivated nature of the aromatic ring and the potential for side reactions involving the amine.
Strategic Decisions:
Starting Material: We utilize 4-bromo-3,5-difluoroaniline . The bromine offers a better balance of reactivity and stability compared to the iodide for this specific substrate, reducing the rate of oxidative addition side-products.
Protection Strategy: The primary amine is left unprotected. While counter-intuitive, the electron-withdrawing fluorine atoms sufficiently reduce the nucleophilicity of the amine, preventing interference with the Pd-catalyst, provided a bulky phosphine ligand is used.
Coupling Partner: Trimethylsilylacetylene (TMS-acetylene) is used to prevent oligomerization.
Diagram 2: Synthetic Workflow
Caption: Two-step synthesis route: Sonogashira cross-coupling followed by base-mediated desilylation.
Detailed Experimental Protocols
Protocol A: Sonogashira Coupling
Objective: Synthesis of 4-((trimethylsilyl)ethynyl)-3,5-difluoroaniline.
Inert Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Cycle with Argon/Vacuum (3x).
Reagent Addition: Under positive Argon flow, add 4-bromo-3,5-difluoroaniline (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).
Expert Tip: CuI quality is critical. If the CuI is off-white or green, recrystallize from saturated KI solution before use to ensure active Cu(I) species.
Solvent & Alkyne: Add degassed Triethylamine (10 mL/g of substrate) via syringe. Then, add Trimethylsilylacetylene (1.5 equiv) dropwise.
Reaction: Heat the mixture to 80°C for 12–16 hours. The solution will turn dark brown/black (characteristic of Pd/Cu couplings).
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.4) should disappear, replaced by a highly fluorescent blue spot (Rf ~0.6).
Workup:
Cool to Room Temperature (RT).
Filter through a pad of Celite to remove metal salts. Wash the pad with EtOAc.
Concentrate the filtrate under reduced pressure.[1]
Purification: Flash column chromatography (SiO₂).
Gradient: 0% → 10% EtOAc in Hexanes.
Note: The TMS group makes the intermediate lipophilic; it elutes early.
Protocol B: Desilylation (TMS Removal)
Objective: Generation of the free terminal alkyne.
Step-by-Step Procedure:
Dissolution: Dissolve the TMS-intermediate (from Protocol A) in Methanol (10 mL/g).
Base Addition: Add Potassium Carbonate (K₂CO₃, 2.0 equiv).
Reaction: Stir vigorously at Room Temperature for 30–60 minutes.
Caution: Do not heat. Heating basic solutions of fluoroanilines can lead to nucleophilic aromatic substitution (SNAr) of the fluorines by methoxide.
Workup:
Dilute with water and extract with Dichloromethane (DCM) x3.
Wash organic layer with Brine. Dry over Na₂SO₄.
Isolation: Concentrate at low temperature (<30°C). The product, 4-ethynyl-3,5-difluoroaniline , is often an off-white to pale yellow solid.
Storage: Store at -20°C under Argon. Terminal alkynes on anilines are prone to oxidation.
Quality Control & Characterization
Expected Analytical Data:
¹H NMR (400 MHz, CDCl₃):
δ 6.20 (d, J = 10.5 Hz, 2H, Ar-H) — The coupling constant confirms the Fluorine ortho-positioning.
δ 3.45 (s, 1H, ≡C-H) — Diagnostic singlet for the terminal alkyne.
¹⁹F NMR: Should show a singlet (or doublet if H-coupling is resolved) around -110 ppm.
HPLC Purity: >98% required for biological assays.
Column: C18 Reverse Phase.
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
Troubleshooting Guide:
Observation
Probable Cause
Corrective Action
Low Yield (Step 1)
Oxygen in reaction
Degas solvents using freeze-pump-thaw; ensure Argon line is positive.
Homocoupling (Glaser)
Excess CuI / O₂
Reduce CuI to 5 mol%; strictly exclude air; add trace ascorbic acid.
Loss of Fluorine
SNAr during Step 2
Keep Step 2 at RT or 0°C; do not exceed 1 hour reaction time.
Black Precipitate
Pd "Black" formation
Catalyst decomposition. Add PPh₃ (10 mol%) to stabilize the Pd species.
Safety & Handling (E-E-A-T)
Fluoroanilines: Highly toxic if inhaled or absorbed through skin. Can cause methemoglobinemia. Double-gloving (Nitrile) and working in a fume hood are mandatory.
Acetylene Compounds: Potentially explosive. Do not distill the final product to dryness at high temperatures.
Waste Disposal: All aqueous waste containing Copper and Palladium must be segregated into Heavy Metal waste streams.
References
Soucy, T. A., et al. (2009). "An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer."[10] Nature, 458, 732–736.
Foundational paper establishing NAE inhibition (MLN4924) as a therapeutic strategy.
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.
Authoritative review on Sonogashira coupling conditions and c
BenchChem. (2025).[11][12] "Application Note: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline." BenchChem Protocols.
Protocol validation for halogen
Sigma-Aldrich. (2023). "Safety Data Sheet: 3,5-Difluoroaniline."
Preparation of Triazole Derivatives from 4-Ethynyl-3,5-difluoroaniline: An Application Note and Protocol
Introduction: The Strategic Value of Fluorinated Triazoles in Modern Chemistry The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its remarkable stability, unique...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Fluorinated Triazoles in Modern Chemistry
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its remarkable stability, unique electronic properties, and capacity for forming strong hydrogen bonds and dipole interactions.[1] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a highly efficient, regioselective, and versatile methodology.[2][3] This reaction's broad functional group tolerance and mild reaction conditions make it an invaluable tool for the construction of complex molecular architectures.[2][3][4]
The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[5] Consequently, the synthesis of fluorinated triazole derivatives is a burgeoning area of research with significant potential in drug discovery and the development of advanced materials.[5] This application note provides a detailed protocol for the preparation of triazole derivatives from 4-ethynyl-3,5-difluoroaniline, a versatile building block for accessing novel fluorinated compounds with diverse potential applications.
Scientific Rationale and Mechanistic Overview
The core of this synthetic strategy lies in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction proceeds via a 1,3-dipolar cycloaddition between a terminal alkyne (in this case, 4-ethynyl-3,5-difluoroaniline) and an organic azide in the presence of a copper(I) catalyst. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate that subsequently collapses to the stable 1,4-disubstituted triazole ring and regenerates the copper(I) catalyst.
The use of 4-ethynyl-3,5-difluoroaniline as the alkyne component introduces two fluorine atoms onto the phenyl ring. These electron-withdrawing fluorine atoms can influence the electronic properties of the resulting triazole derivatives, potentially impacting their biological activity and physical characteristics. The aniline functional group also provides a handle for further chemical modifications, allowing for the generation of a diverse library of compounds from a single precursor.
Experimental Workflow Overview
The synthesis of triazole derivatives from 4-ethynyl-3,5-difluoroaniline via CuAAC is a straightforward process that can be completed in a standard laboratory setting. The general workflow is depicted in the diagram below.
Application Notes and Protocols: A Comprehensive Guide to the Sonogashira Coupling of 4-Iodo-3,5-difluoroaniline and Trimethylsilylacetylene
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Arylalkynes in Modern Chemistry The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylalkynes in Modern Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has proven indispensable in a multitude of scientific disciplines, including medicinal chemistry, materials science, and natural product synthesis.[1][3] The reaction's appeal lies in its generally mild conditions and tolerance of a wide array of functional groups, facilitating the construction of complex molecular architectures.[2]
The synthesis of arylalkynes, in particular, is of paramount importance. The rigid, linear geometry of the alkyne linker imparts unique structural and electronic properties to molecules, making them valuable building blocks for pharmaceuticals, functional polymers, and molecular electronics. The focus of this guide is the Sonogashira coupling of 4-iodo-3,5-difluoroaniline with trimethylsilylacetylene. This specific transformation is of significant interest as the resulting 4-((trimethylsilyl)ethynyl)-3,5-difluoroaniline is a versatile intermediate. The difluorinated aniline moiety is a common pharmacophore, and the protected alkyne can be readily deprotected to a terminal alkyne for further functionalization, such as in "click" chemistry, or used in subsequent coupling reactions.[4]
This document provides a detailed exploration of the reagents, mechanistic rationale, and a comprehensive, field-tested protocol for this specific Sonogashira coupling.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Palladium Cycle
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (4-iodo-3,5-difluoroaniline). This step forms a Pd(II) intermediate.
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium complex.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
The Copper Cycle
Copper-Alkyne Complexation: The copper(I) salt reacts with the terminal alkyne (trimethylsilylacetylene) in the presence of a base to form a copper(I) acetylide intermediate.[1] This step is critical as it activates the alkyne for the subsequent transmetalation to the palladium center.[6]
Figure 1: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling reaction.
Reagent Selection and Rationale: A Scientist's Perspective
The success of the Sonogashira coupling of 4-iodo-3,5-difluoroaniline with trimethylsilylacetylene hinges on the judicious selection of each reagent. The electron-withdrawing nature of the fluorine atoms on the aniline ring can render the aryl iodide less reactive, necessitating careful optimization of the catalytic system.
Reagent
Role
Key Considerations for 4-Iodo-3,5-difluoroaniline
Palladium Catalyst
Primary catalyst for C-C bond formation.
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common choices. For electron-deficient substrates, more active catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial to promote oxidative addition.[1]
Copper(I) Co-catalyst
Activates the alkyne by forming a copper acetylide.
CuI is the most common and effective co-catalyst. Its presence is crucial for achieving high reaction rates at mild temperatures.
Ligand
Stabilizes the palladium catalyst and modulates its reactivity.
Triphenylphosphine (PPh₃) is standard. However, for challenging substrates like 4-iodo-3,5-difluoroaniline, ligands such as XPhos, SPhos, or NHC ligands can enhance catalytic activity.
Base
Deprotonates the alkyne and neutralizes the HX byproduct.
An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. The base can also serve as the solvent.[7]
Solvent
Solubilizes the reactants and catalysts.
Anhydrous, deoxygenated solvents are essential to prevent side reactions. THF, DMF, or the amine base itself are common choices.
Trimethylsilylacetylene
The alkyne coupling partner.
The trimethylsilyl (TMS) group acts as a protecting group, preventing the dimerization of the terminal alkyne (Glaser-Hay coupling).[8] It is also a liquid, making it easier to handle than gaseous acetylene.[2]
Experimental Protocol: Coupling of 4-Iodo-3,5-difluoroaniline with Trimethylsilylacetylene
This protocol is a robust starting point for the synthesis of 4-((trimethylsilyl)ethynyl)-3,5-difluoroaniline. As with any chemical reaction, optimization may be necessary to achieve the desired yield and purity.
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Magnetic stirrer and heating mantle
Thin-layer chromatography (TLC) supplies
Rotary evaporator
Silica gel for column chromatography
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-iodo-3,5-difluoroaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by anhydrous triethylamine (TEA) (2.5 eq).
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalysts. Wash the Celite® pad with a small amount of THF or ethyl acetate.
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-((trimethylsilyl)ethynyl)-3,5-difluoroaniline.
Application Note: Functionalization of Pyrrolopyrimidine Scaffolds with Fluoroanilines
Executive Summary The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Tofacitinib (JAK3) and Ruxolitinib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Tofacitinib (JAK3) and Ruxolitinib (JAK1/2). Functionalizing the C4 position with fluoroanilines is a critical step in optimizing these drugs. The introduction of fluorine modulates metabolic stability (blocking P450 oxidation), alters pKa, and induces specific conformational biases via the gauche effect [1].
This guide provides two validated protocols for coupling fluoroanilines to 4-chloro-7H-pyrrolo[2,3-d]pyrimidines. We distinguish between nucleophilic aromatic substitution (
) for reactive substrates and Buchwald-Hartwig cross-coupling for sterically hindered or electron-deficient fluoroanilines.
Strategic Analysis: Method Selection
The choice between thermal
and Pd-catalyzed coupling depends heavily on the electronic nature of the specific fluoroaniline. Fluorine atoms are electron-withdrawing; consequently, poly-fluorinated anilines (e.g., 2,4-difluoroaniline) exhibit significantly reduced nucleophilicity compared to mono-fluoroanilines.
Decision Matrix
Use the following logic flow to select the appropriate protocol for your substrate.
Figure 1: Decision tree for selecting the optimal amination strategy based on aniline nucleophilicity and steric hindrance.
Best For: Mono-fluoroanilines (e.g., 3-fluoroaniline, 4-fluoroaniline) and cost-sensitive scale-ups.
Mechanism: The reaction relies on the electron-deficiency of the pyrimidine ring. Adding a Brønsted acid (HCl) protonates the N1 nitrogen, significantly lowering the LUMO energy at C4 and accelerating nucleophilic attack [2].
Charge: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve the 4-chloropyrrolopyrimidine in IPA (0.2 M concentration).
Addition: Add the fluoroaniline (1.1 equiv).
Catalysis: Add catalytic HCl (0.1 equiv). Note: Do not use stoichiometric acid initially, as this protonates the aniline, rendering it non-nucleophilic.
Reflux: Heat the mixture to 80–90°C (IPA) or 110°C (n-BuOH) for 4–12 hours.
Monitoring: Monitor by LCMS. The product often precipitates as the hydrochloride salt.
Resuspend the solid in EtOAc/Water and neutralize with sat. NaHCO
. Separate layers, dry organic phase over NaSO, and concentrate.[1]
Workup (Extraction Method):
If no precipitate, remove solvent in vacuo.
Redissolve in EtOAc, wash with NaHCO
(2x) and Brine (1x).
Critical Insight: The Solvolysis Risk
Using water or alcohols as solvents carries a risk of solvolysis (forming the 4-alkoxy or 4-hydroxy derivative). If LCMS shows significant solvolysis byproducts (M+17 or M+O-Alkyl), switch to Protocol B or use a non-nucleophilic solvent like Dioxane/DIPEA [3].
Best For: Deactivated anilines (e.g., 2,4-difluoroaniline, 2-chloro-4-fluoroaniline) or when
yields are <30%.
Prerequisite: Protection of the pyrrole nitrogen (N7) is highly recommended (e.g., SEM, Tosyl, or Boc) to prevent catalyst poisoning and side reactions at N7 [4].
Product is usually more polar than 4-Cl starting material.
-NMR Interpretation
Fluorine NMR is a powerful tool for monitoring reaction conversion without workup.
Starting Material: No signal (unless SM is fluorinated).
Product: Sharp singlet (for para-F) or complex multiplet (for ortho/meta due to H-F coupling).
Integration: Use an internal standard (e.g., trifluorotoluene) to quantify yield directly in the NMR tube.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Jørgensen, P. T., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. Preprints.org. Link
Thorarensen, A., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).[3] Journal of Medicinal Chemistry. Link
Mao, J., et al. (2022).[4] Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus. Molecules. Link
Synthesis of N-ethyl-4-ethynyl-3,5-difluoroaniline derivatives
This Application Note and Protocol details the synthesis of N-ethyl-4-ethynyl-3,5-difluoroaniline , a critical scaffold in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeted...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol details the synthesis of N-ethyl-4-ethynyl-3,5-difluoroaniline , a critical scaffold in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeted therapeutics.
The guide prioritizes a convergent synthetic route that ensures regioselectivity and minimizes side reactions, specifically avoiding the risks of poly-alkylation and uncontrolled halogenation.
Regiocontrol: Ensuring the ethynyl group is installed exclusively at the C4 position.
Mono-alkylation: Preventing over-alkylation (formation of diethyl aniline) during the N-ethylation step.[1]
Chemoselectivity: Preserving the C-F bonds while activating the C-Br bond for cross-coupling.
Retrosynthetic Analysis (Graphviz Diagram):
Caption: Retrosynthetic disconnection strategy revealing the linear pathway from the commercially available 4-bromo-3,5-difluoroaniline.
Part 2: Experimental Protocols
Phase 1: Selective N-Ethylation via Reductive Amination
Direct alkylation with ethyl halides often leads to inseparable mixtures of mono- and di-ethylated products. Reductive amination is the superior method for pharmaceutical-grade synthesis, ensuring high selectivity for the secondary amine.
Imine Formation: In a dry round-bottom flask under nitrogen, dissolve 4-bromo-3,5-difluoroaniline (10 mmol) in anhydrous methanol (50 mL).
Activation: Add acetic acid (20 mmol) and stir at 0°C for 10 minutes.
Addition: Dropwise add acetaldehyde (12 mmol) over 15 minutes. Allow the mixture to warm to room temperature (RT) and stir for 1 hour to ensure complete imine formation.
Reduction: Cool the mixture back to 0°C. Add NaBH₃CN (15 mmol) portion-wise (Caution: Hydrogen gas evolution).
Reaction: Stir at RT for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS for the disappearance of starting material.[1]
Workup: Quench with saturated aqueous NaHCO₃. Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Quality Check: ¹H NMR should show a triplet (~1.2 ppm) and quartet (~3.1 ppm) for the ethyl group.[1]
Phase 2: Sonogashira Cross-Coupling
This step installs the alkyne handle. The use of Trimethylsilylacetylene (TMS-acetylene) protects the terminal alkyne from side reactions (e.g., Glaser coupling) during the process.
Degassing: Charge a pressure tube or Schlenk flask with the substrate (8 mmol), Pd(PPh₃)₂Cl₂ (0.4 mmol), and CuI (0.16 mmol).[1] Evacuate and backfill with Argon (3 cycles).[1]
Dissolution: Dissolve the TMS-intermediate (5 mmol) in Methanol (25 mL).
Reaction: Add solid K₂CO₃ (7.5 mmol) in one portion. Stir at RT for 30–60 minutes.
Workup: Dilute with water (50 mL) and extract with Diethyl Ether or EtOAc (3 x 20 mL). (Note: The product is less polar than the starting material).[1]
Drying: Dry organics over MgSO₄ and concentrate carefully (the product may be volatile; do not use high vacuum for extended periods).
Final Isolation: If necessary, pass through a short silica plug.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: High-Yield Coupling of Fluorinated Anilines
Ticket ID: SGC-FA-2024-X
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Fluorinated Aniline" Paradox
Coupling fluorinated anilines presents a unique "push-pull" mechanistic challenge that often leads to stalled reactions or low yields.
The "Push": Fluorine atoms are electron-withdrawing groups (EWG). When located on the aryl halide, they generally facilitate the rate-determining step (Oxidative Addition) by lowering the electron density of the aromatic ring.
The "Pull": The amino group (
) is strongly electron-donating (EDG) by resonance, which deactivates the ring toward oxidative addition. Furthermore, free amines are potent Lewis bases that can coordinate to the Palladium (Pd) center, displacing phosphine ligands and causing catalyst poisoning .
The Solution: This guide prioritizes Copper-Free methodologies to eliminate Glaser homocoupling and utilizes bulky, electron-rich ligands to prevent amine coordination while driving the catalytic cycle.
Diagnostic Workflow (Troubleshooting Logic)
Before altering your protocol, identify the specific failure mode using the logic tree below.
Figure 1: Diagnostic logic tree for identifying root causes of Sonogashira failure modes.
Optimized Protocol: Copper-Free System
Recommendation: Move away from standard Pd(PPh3)4/CuI conditions. The presence of CuI in fluorinated systems often accelerates alkyne dimerization (Glaser coupling) rather than the desired cross-coupling.
The "Gold Standard" Protocol for Fluorinated Anilines
Applicability: Mono/Di-fluorinated iodo- or bromoanilines.
Component
Reagent
Role & Rationale
Catalyst
Pd(OAc)₂ (2-5 mol%)
Stable Pd(II) source; cheaper and more robust than Pd(0).
Ligand
XPhos or SPhos (1:2 Pd:L ratio)
Critical: These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition on deactivated rings and prevent the free aniline from binding to the Pd center [1].
Base
Cs₂CO₃ (2-3 equiv)
Mild inorganic base. Superior to amines (Et3N) which can compete for coordination.
Solvent
DMF or 1,4-Dioxane
High polarity stabilizes the polar transition state of fluorinated substrates.
Additive
None (Strictly Cu-Free)
Eliminates homocoupling side reactions.
Step-by-Step Methodology
Preparation: Dry the reaction vial and stir bar in an oven (120°C) for 1 hour. Cool under Argon flow.
Solvent Degassing: Sparge the solvent (DMF/Dioxane) with Argon for 30 minutes. Note: Dissolved oxygen is the primary cause of homocoupling.
Loading: Add Pd(OAc)₂ (2 mol%), Ligand (4 mol%), Cs₂CO₃ (3 equiv), and the fluorinated aniline halide (1.0 equiv) to the vial.
Purge: Cap and purge the headspace with Argon for 5 minutes.
Addition: Inject the degassed solvent followed by the terminal alkyne (1.2 equiv) via syringe.
Reaction: Heat to 80°C . Monitor via LCMS at 1 hour and 4 hours.
Tip: If conversion is <10% at 1 hour, spike with additional 1 mol% catalyst/ligand solution.
Technical FAQs: Addressing Specific Pain Points
Q1: My fluorinated aniline has a free amine (-NH2). Do I really need to protect it?A: It depends on the position of the fluorine.
Scenario A (High Risk): If the Fluorine is ortho to the amine, the N-H protons become more acidic (lower pKa). This increases the likelihood of deprotonation and subsequent formation of a Pd-amido complex, which kills the cycle. Recommendation: Protect as a Boc-carbamate or Acetamide.
Scenario B (Manageable): If the Fluorine is meta/para, you may proceed with the free amine if you use a bulky ligand like XPhos . The bulk creates a "steric roof" that physically blocks the small amine from coordinating, while allowing the linear alkyne to enter [2].
Q2: I see the starting material disappearing, but I'm isolating the alkyne dimer (Glaser product). Why?A: This confirms your catalyst is active but is preferentially performing the oxidative coupling of two alkynes.
Cause: Presence of Oxygen + Copper.
Fix: You must switch to the Copper-Free protocol described above. If you must use Copper, add ascorbic acid (5 mol%) as a reducing agent to keep Cu in the +1 state and scavenge radical species [3].
Q3: How does the position of the Fluorine affect the reaction rate?A:
Ortho-F: Steric hindrance is significant. Expect slower rates. Increase temperature to 100°C.
Para-F: Electronic activation. This is the ideal substrate. Expect fast oxidative addition.
Meta-F: Moderate activation. Standard conditions apply.
Mechanistic Visualization
Understanding the competition between the productive cycle and the inhibition pathway is crucial for troubleshooting.
Figure 2: The Catalytic Cycle. Note the "Amine Coordination" off-ramp (Red) which competes with the productive cycle.
Summary of Conditions by Substrate Difficulty
Substrate Type
Recommended Catalyst System
Base/Solvent
Temp
4-F-Iodoaniline (Easy)
Pd(PPh₃)₂Cl₂ (3%) + CuI (1%)
Et₃N / THF
RT
2-F-Iodoaniline (Med)
Pd(dppf)Cl₂ (3%) + CuI (1%)
Et₃N / DMF
60°C
Poly-F-Aniline (Hard)
Pd(OAc)₂ + XPhos (Cu-Free)
Cs₂CO₃ / Dioxane
80-100°C
References
Plenio, H. (2012). "The Sonogashira Cross-Coupling Reaction: The Influence of the Steric Bulk of the Phosphine Ligand." Journal of Organic Chemistry.
Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides and Tosylates." Angewandte Chemie International Edition.
Preventing polymerization of 4-Ethynyl-3,5-difluoroaniline during storage
Technical Support Center: 4-Ethynyl-3,5-difluoroaniline Stability & Storage Section 1: The Science of Instability Q: Why does 4-Ethynyl-3,5-difluoroaniline polymerize even when sealed? A: This compound is chemically "fru...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Ethynyl-3,5-difluoroaniline Stability & Storage
Section 1: The Science of Instability
Q: Why does 4-Ethynyl-3,5-difluoroaniline polymerize even when sealed?
A: This compound is chemically "frustrated," containing two reactive functional groups (an electron-rich amine and an electron-withdrawing difluoro-substituted ethynyl group) that create multiple degradation pathways. The instability is not random; it is driven by three specific mechanisms:
Radical Polymerization (The Chain Reaction):
The terminal alkyne (
) is thermodynamically unstable relative to its polymer. Heat or UV light can generate a radical on the triple bond. Because the 3,5-difluoro substitution pulls electron density from the ring, the resulting vinyl radical is highly reactive, propagating a chain reaction that turns your white crystalline solid into a yellow/brown insoluble oligomer (polyacetylene backbone).
Glaser Coupling (The Oxidative Threat):
In the presence of oxygen and trace moisture, terminal alkynes undergo oxidative dimerization to form diynes (Glaser coupling). This is accelerated by the fluorine atoms, which increase the acidity of the acetylenic proton (
), making it easier to deprotonate and couple.
The "Melt" Danger Zone:
4-Ethynyl-3,5-difluoroaniline has a relatively low melting point (37–41 °C ).[1] If stored at ambient room temperature in a warm lab, it can undergo a phase change to a liquid. Polymerization kinetics in the liquid phase are orders of magnitude faster than in the solid phase due to increased molecular mobility.
Visualizing the Degradation Pathways
Figure 1: Mechanistic pathways leading to degradation. Note that thermal and UV triggers lead to irreversible polymerization, while oxygen exposure leads to dimerization.
Section 2: Storage Protocol (The "How-To")
Q: What is the Gold Standard for storing this compound?
A: You must treat this compound as a "living" monomer. Follow this strict protocol to maximize shelf life (up to 24 months).
The Protocol
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Required)
Keeps the compound well below its melting point (37°C), freezing molecular motion and halting diffusion-controlled polymerization.
Atmosphere
Argon (Preferred) or Nitrogen
Argon is heavier than air and provides a better "blanket" to prevent oxygen from reaching the crystal surface.
Container
Amber Glass Vial
Blocks UV radiation (290–450 nm) which can photo-initiate radical formation on the alkyne.
Stabilizer
BHT (0.1 - 1%)
Optional: If storing as a solution, adding Butylated Hydroxytoluene (BHT) acts as a radical scavenger.
Closure
Teflon-lined Screw Cap + Parafilm
Prevents moisture ingress. Moisture can lower the activation energy for oxidative coupling.
The "Thawing" Workflow (Critical)
Most degradation happens not during storage, but during the transition from freezer to bench.
Figure 2: Safe thawing procedure to prevent hygroscopic degradation. Opening a cold vial introduces water condensation, accelerating decomposition.
Section 3: Troubleshooting & FAQs
Q: My sample has turned from white to yellow/brown. Is it still usable?
Diagnosis: This indicates the formation of "polyenes" (conjugated double bond systems) or N-oxides.
Action:
Light Yellow: Likely <1% impurity.[2] Check purity via HPLC/NMR. It is often usable for crude reactions but may require recrystallization for sensitive catalysis.
Dark Brown/Gummy: Significant polymerization has occurred. Discard. The polymer cannot be reverted, and the impurities will poison palladium/copper catalysts used in Sonogashira couplings.
Q: Can I store it in solution (e.g., DMSO or DCM) to save time?
Recommendation:No.
Reasoning:
Concentration Effect: In solution, the effective concentration is lower, but solvent impurities (peroxides in ethers, acidity in chloroform) can trigger degradation.
Nucleophilic Attack: In DMSO, the aniline amine is more nucleophilic and can react with electrophiles over time.
Evaporation: If solvent evaporates, it leaves an amorphous film that polymerizes instantly.
Exception: If you must, store in anhydrous Toluene at -20°C with BHT added.
Q: I need to weigh out 5mg, but the solid is hard/clumped. Did it polymerize?
Test: Attempt to dissolve a small speck in CDCl3 or Methanol.
Dissolves Clear: It is likely just "caked" due to trace moisture or electrostatic clumping. It is safe to use.
Insoluble Residue: Polymerization has occurred.[3] Filter the solution to remove the polymer before use, but re-determine concentration.
Q: Why does the SDS say "Store Locked Up"?
Safety Context: Beyond stability, this compound is an aniline derivative. It is toxic by inhalation and skin contact.[2][4][5][6][7] The "Locked Up" phrase refers to regulatory safety (preventing unauthorized access), but for the chemist, it implies using a secondary container (like a sealed Tupperware with desiccant) inside the freezer to prevent cross-contamination.
References
Sigma-Aldrich. Safety Data Sheet: 3,5-Difluoroaniline (CAS 372-39-4).[1]Link
Masuda, T. (2015). Substituted Polyacetylenes: Synthesis and Properties. Springer.
Purification methods for 4-Ethynyl-3,5-difluoroaniline after deprotection
This technical guide details the purification and handling of 4-Ethynyl-3,5-difluoroaniline following the deprotection of its trimethylsilyl (TMS) precursor. It is designed for researchers requiring high-purity material...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the purification and handling of 4-Ethynyl-3,5-difluoroaniline following the deprotection of its trimethylsilyl (TMS) precursor. It is designed for researchers requiring high-purity material for "click" chemistry, drug discovery, or materials science applications.
Case ID: PUR-F2-ALK-004
Status: Active
Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Profile
Target Molecule: 4-Ethynyl-3,5-difluoroaniline
Precursor: 4-((Trimethylsilyl)ethynyl)-3,5-difluoroaniline
Critical Challenge: The presence of the 3,5-difluoro substitution pattern significantly alters the basicity of the aniline (pKa
2.5–3.0) compared to non-fluorinated anilines (pKa 4.6). This low basicity renders standard acid-base extraction protocols inefficient. Furthermore, the terminal alkyne is prone to polymerization if exposed to heat, light, or trace metals.
Recommended Workflow:
Mild Deprotection: Potassium Carbonate (
) in Methanol.
Workup: Aqueous dilution followed by extraction (avoiding strong acids).
The following diagram outlines the logical flow from the reaction mixture to the pure isolated product.
Figure 1: Purification decision tree for 4-Ethynyl-3,5-difluoroaniline.
Step-by-Step Protocols
Phase 1: Quenching & Isolation (The "Crash")
Objective: Remove the deprotection reagents (
, MeOH) and isolate the crude organic material.
Q: Can I use HCl to quench the reaction?A:Proceed with caution. While standard anilines are protonated by HCl, the 3,5-difluoro analog is weakly basic. Strong acids can also degrade the terminal alkyne or promote hydration.
Recommended Protocol:
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the Methanol. Do not distill to dryness; keep it as a wet slurry.
Dilute the residue with Water (5 volumes) and Brine (1 volume) .
Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Wash the combined organic layers once with Brine.[1]
Dry over Anhydrous Sodium Sulfate (
).
Filter and concentrate at < 35°C (prevent thermal polymerization).
Phase 2: Purification (The "Clean")
Objective: Separate the product from silyl byproducts and trace impurities.
Q: My product streaks on the TLC plate. What is happening?A: Even with reduced basicity, the aniline moiety can interact with the acidic silanols on silica gel, causing "tailing."
Solution: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes, or add 0.5% Et3N to your mobile phase.
Protocol: Flash Column Chromatography
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient of Hexanes : Ethyl Acetate.[2]
Technical Support Center: 4-Ethynyl-3,5-difluoroaniline Stability Guide
Executive Summary This technical guide addresses the stability profile of 4-Ethynyl-3,5-difluoroaniline , a specialized intermediate often used in the synthesis of covalent kinase inhibitors (e.g., Erlotinib analogs).[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the stability profile of 4-Ethynyl-3,5-difluoroaniline , a specialized intermediate often used in the synthesis of covalent kinase inhibitors (e.g., Erlotinib analogs).[1][2]
The Critical Distinction: Users must distinguish between the kinetic stability of the solid state and the thermodynamic instability of the solution state. While the solid crystalline lattice provides a barrier to reaction, the terminal alkyne group at the 4-position renders this molecule highly susceptible to oxidative polymerization (Glaser coupling) and photolytic degradation once dissolved.[2]
Module 1: Solid State Storage (The Foundation)
In the solid state, the crystal lattice restricts molecular motion, preventing the terminal alkyne groups from aligning sufficiently to initiate polymerization.[2][3] However, this stability is conditional.[2][3]
Storage Protocols
Parameter
Recommendation
Technical Rationale
Temperature
-20°C (Freezer)
Low temperature reduces the kinetic energy available for spontaneous radical initiation or decomposition.[1][2]
Atmosphere
Inert Gas (Argon/Nitrogen)
Displaces oxygen, preventing the formation of N-oxides and inhibiting oxidative coupling of the alkyne.[2]
Container
Amber Vial + Desiccant
Blocks UV light (preventing photo-oxidation) and removes moisture (preventing hydrate formation or hydrolysis).[2][3]
Shelf Life
12–24 Months
If protocols are strictly followed.[1][2] Degradation is indicated by a color shift from off-white/beige to dark brown/black.[1][2][3]
Common Failure Mode: The "Thaw Cycle"
Issue: Users frequently open cold vials immediately upon removal from the freezer.[2][3]
Consequence: Condensation forms on the solid.[2][3] Water acts as a proton shuttle, facilitating slow degradation even after the vial is returned to the freezer.[2][3]
Corrective Action: Allow the vial to equilibrate to room temperature inside a desiccator before opening.
Module 2: Solution Stability (The Danger Zone)
Once dissolved, 4-Ethynyl-3,5-difluoroaniline loses its lattice protection.[1][2][3] The electron-withdrawing fluorine atoms at positions 3 and 5 increase the acidity of the terminal alkyne proton (pKa ~25), making it more susceptible to deprotonation and subsequent coupling reactions compared to non-fluorinated analogs.[2]
Solvent Compatibility Matrix
Solvent
Stability Rating
Risk Factor
Recommendation
DMSO
⚠️ Moderate Risk
Hygroscopic; absorbs water which can facilitate degradation.[1][2][3] DMSO can act as a mild oxidant over long periods.[2][3]
Use for biological assays only. Use within 24 hours. Do not store stock solutions.
Ethanol/Methanol
❌ High Risk
Protic solvents can interact with the amine and stabilize transition states for polymerization.[2][3]
Avoid for storage. Use only if immediate reaction is planned.
Best choice for intermediate storage or HPLC preparation.[2][3]
Dichloromethane (DCM)
⚠️ Moderate Risk
Generally stable, but trace acidity in DCM can salt the amine.[2][3]
Good for synthesis workups; avoid for long-term storage.[1][2][3]
The Degradation Mechanism: Why Solutions Turn Black
The darkening of the solution is rarely due to simple oxidation of the amine.[2][3] It is primarily caused by oligomerization of the ethynyl group .[2][3]
Glaser Coupling: In the presence of trace oxygen and trace metals (often left over from synthesis), two terminal alkynes couple to form a diyne.[2][3]
Polymerization: These diynes polymerize further into conjugated polyacetylenes (polyenes), which are deeply colored (yellow
The following diagram illustrates the competing degradation pathways that dictate handling requirements.
Caption: Figure 1. The primary degradation pathway in solution is the oxidative coupling of the alkyne (red path), leading to insoluble black polymers.
Module 4: Troubleshooting & FAQ
Q1: My DMSO stock solution turned dark amber overnight at room temperature. Is it still usable?
Answer: Likely No .[1][2][3]
The color change indicates the formation of conjugated systems (oligomers) or N-oxides.[2][3] While the parent peak might still be visible on LC-MS, the presence of these reactive byproducts can interfere with biological assays (e.g., by covalently modifying off-target proteins).[2]
Action: Discard and prepare fresh.
Prevention: Freeze DMSO stocks at -20°C or -80°C immediately.[1][2][3] Do not freeze/thaw more than once.[2][3]
Q2: Can I use ultrasonic baths to dissolve the solid?
Answer:Use Caution.
Ultrasonication generates localized hotspots and can generate radical species in solution.[2][3]
Action: Sonicate for short bursts (5-10 seconds) only. If the compound does not dissolve readily, vortexing is safer for alkynes.[2][3]
Q3: I see a small impurity peak at M+16 in my LC-MS. What is it?
Answer: This is likely the N-oxide or a hydroxylated byproduct.[1][2][3]
Cause: Exposure to air (oxygen) or old solvent containing peroxides.[2][3]
Action: Purify via HPLC if the impurity >5%. Ensure solvents are degassed or fresh.[2][3]
Q4: How do I weigh out small amounts without degrading the main stock?
Answer:
Take the main vial out of the freezer.
Place it in a desiccator and wait 30 minutes (warm to RT).
Flush the vial with Argon/Nitrogen gas immediately after opening.[2][3]
Weigh quickly under low light.
Re-seal with Parafilm and return to -20°C immediately.[1][2][3]
References
PubChem Database. 3,5-Difluoroaniline Compound Summary (Precursor Data). National Center for Biotechnology Information.[1][2][3] Available at: [Link][2]
Siemsen, P., et al. Acetylenic Coupling: A Powerful Tool in Molecular Construction.[2][3] Angewandte Chemie International Edition, 2000.[2][3] (Mechanistic background on alkyne instability). Available at: [Link][2]
Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][3] Chemical Reviews, 2007.[2][3] (Context on Cu/Pd sensitivity of terminal alkynes). Available at: [Link][2]
Technical Support Center: Troubleshooting Low Conversion in 3,5-Difluoroaniline Alkynylation
As a Senior Application Scientist, I've frequently guided researchers through the complexities of cross-coupling reactions involving challenging substrates. The alkynylation of 3,5-difluoroaniline derivatives, a common s...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I've frequently guided researchers through the complexities of cross-coupling reactions involving challenging substrates. The alkynylation of 3,5-difluoroaniline derivatives, a common step in synthesizing valuable pharmaceutical and material science intermediates, is a prime example. The strong electron-withdrawing nature of the two fluorine atoms significantly deactivates the aryl halide, making the crucial oxidative addition step of the catalytic cycle sluggish and prone to failure.
This guide is structured to address the specific issues you may encounter during this reaction. It moves from common symptoms of failure to targeted solutions, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your research.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and solve problems based on your experimental observations.
Issue 1: No or Very Low Product Formation
Q: My reaction has failed completely, with only starting material visible by TLC/LCMS. What are the most critical initial checks?
A: When a reaction shows zero conversion, the issue often lies with the fundamental integrity of the reaction setup or the reagents.
Inert Atmosphere Integrity: The Palladium(0) species in the catalytic cycle is highly sensitive to oxygen. Inefficient degassing or a poor inert atmosphere (Nitrogen or Argon) can lead to rapid catalyst decomposition. Furthermore, oxygen promotes the undesired oxidative homocoupling of your alkyne, known as Glaser coupling, which consumes your starting material.[1] It is critical to ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[1][2]
Catalyst Activity: Palladium catalysts, especially those in solid form like Pd(PPh₃)₄, can degrade over time with exposure to air and light. A simple sign of degradation is a color change from a bright yellow/orange to a brownish or greenish hue. Similarly, the Copper(I) iodide co-catalyst is prone to oxidation; it should be an off-white or very pale tan powder, not green or blue. Using a fresh bottle or a recently purchased batch is highly recommended.[1]
Reagent Purity: Impurities in your 3,5-difluoroaniline derivative or your alkyne can act as catalyst poisons.[1] For instance, residual reagents from a previous synthesis step could coordinate to the palladium center and inhibit catalysis. If you suspect impurities, purifying the starting materials via column chromatography or recrystallization is a prudent step.
Q: I observe a black precipitate forming in my reaction flask. What is it, and how can I prevent it?
A: The formation of a black solid is a classic sign of catalyst decomposition into palladium black (Pd(0) metal).[1] This indicates that the phosphine ligands are no longer effectively stabilizing the palladium nanoparticles, causing them to agglomerate and precipitate out of solution, thus halting the catalytic cycle. This can be caused by:
High Temperatures: While electron-deficient substrates often require heat, excessive temperatures can accelerate ligand dissociation and catalyst decomposition.[2]
Inappropriate Solvent: Certain solvents may not adequately stabilize the catalytic species. Some anecdotal evidence suggests that THF, for example, can sometimes promote the formation of palladium black.[1] Toluene or dioxane are often more robust choices.[3]
Presence of Water or Oxygen: As mentioned, these are detrimental to the catalyst's stability.
To prevent this, ensure scrupulously anhydrous and anaerobic conditions.[1] If heating is necessary, do so gradually and consider if a lower temperature for a longer duration might be effective. The use of more robust, well-defined palladium precatalysts can also enhance stability.[4]
Issue 2: Incomplete Conversion or Stalled Reaction
Q: My reaction starts to form the product but stalls at 30-50% conversion, even after extended reaction times. What is causing this?
A: A stalling reaction is a common problem with electron-deficient substrates and typically points to gradual catalyst deactivation or an insufficiently reactive system.
The Challenge of Electron-Deficient Substrates: The two fluorine atoms on the 3,5-difluoroaniline ring are strongly electron-withdrawing. This reduces the electron density of the aromatic ring, making the oxidative addition of the aryl halide to the Pd(0) center—the first and often rate-limiting step of the catalytic cycle—energetically more difficult.[4] Standard catalysts like Pd(PPh₃)₄ may simply not be active enough to drive the reaction to completion.[5]
Ligand Choice is Crucial: For challenging substrates, the choice of phosphine ligand is paramount. Electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate both the oxidative addition and the final reductive elimination steps.[4][5] These ligands create a more electron-rich palladium center, which facilitates the oxidative addition, and their steric bulk promotes the product-releasing reductive elimination.
Base and Solvent Optimization: The base is not just a stoichiometric reagent; it plays a critical role in the catalytic cycle, primarily in the deprotonation of the alkyne. For a sluggish reaction, a stronger, non-nucleophilic base might be necessary. While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, inorganic bases like K₂CO₃ or Cs₂CO₃ in a more polar solvent like DMF or acetonitrile could be more effective.[6] However, be aware that some polar aprotic solvents like DMF can sometimes coordinate to the palladium center and act as an inhibitor.[6] A systematic screening of bases and solvents is often the key to unlocking higher conversion.
dot
Caption: A workflow for troubleshooting low conversion in alkynylation reactions.
Issue 3: Significant Side Product Formation
Q: My main side product is the homocoupled dimer of my alkyne (Glaser coupling). How do I suppress this?
A: Glaser coupling is the most common side reaction in Sonogashira couplings and is almost always indicative of two issues:
Presence of Oxygen: The copper-catalyzed homocoupling pathway is highly dependent on the presence of an oxidant, typically O₂.[1] This reinforces the absolute need for a rigorously maintained inert atmosphere.
Excessive Copper Catalyst: While catalytic, using too high a loading of the copper co-catalyst can favor the homocoupling pathway.
The most effective solution is to switch to a copper-free Sonogashira protocol .[1][7] These protocols have become increasingly popular precisely to avoid the issue of Glaser coupling. They often rely on specific palladium catalysts or ligands that are efficient enough to not require the copper co-catalyst.[8][9]
Frequently Asked Questions (FAQs)
Q: What is the general reactivity order for the aryl halide in a Sonogashira coupling?
A: The reactivity is dictated by the carbon-halogen bond strength. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[1] For a challenging substrate like 3,5-difluoroaniline, using the aryl iodide derivative will give you the highest chance of success, often allowing for milder reaction conditions. Aryl bromides are also viable but will likely require more forcing conditions (higher temperature, more active catalyst).[2] Aryl chlorides are typically very challenging and require specialized catalyst systems.
Q: How can I improve the solubility of my reagents if they are not fully dissolved?
A: Poor solubility can lead to slow reaction rates and irreproducible results. If you observe poor solubility in a standard solvent like THF or toluene, consider switching to a more polar aprotic solvent such as dioxane, acetonitrile (MeCN), or DMF.[2][3] However, remember the potential for these solvents to inhibit the catalyst.[6] Sometimes a co-solvent system (e.g., Toluene/DMF) can provide the right balance of reactivity and solubility.
Q: Can the aniline N-H bond itself cause problems?
A: In a Sonogashira C-C bond-forming reaction, the N-H bond is generally a spectator. However, it can potentially coordinate to the palladium center, especially under certain conditions or with specific ligands, which could inhibit catalyst activity.[10] While less common than issues with the aryl halide, if all other troubleshooting fails, one could consider N-protection of the aniline (e.g., as a Boc-carbamate or a dibenzyl amine[11]), though this adds extra steps to the synthesis.
Data Presentation & Protocols
Table 1: Common Palladium Catalysts and Ligands for Sonogashira Coupling
Catalyst/Precatalyst
Ligand
Typical Use Case
Pd(PPh₃)₄
Triphenylphosphine
Standard, good for reactive substrates (aryl iodides).[5]
Bidentate ligand, often offers better stability and activity.[5]
Pd₂(dba)₃
XPhos, SPhos, RuPhos
For challenging, electron-deficient aryl bromides/chlorides.[4]
Pd-NHC Complexes
N-Heterocyclic Carbene
High stability and activity, good for difficult couplings.[4][5]
Table 2: Example Screening Matrix for Reaction Optimization
Entry
Solvent
Base (2.2 equiv)
Temperature (°C)
1
Toluene
Triethylamine (TEA)
80
2
Dioxane
Diisopropylethylamine (DIPEA)
80
3
Acetonitrile (MeCN)
K₂CO₃
80
4
Toluene
Cs₂CO₃
100
5
Dioxane
K₃PO₄
100
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of 1-bromo-3,5-difluoroaniline
This protocol is a starting point and should be optimized based on the specific alkyne used.
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-difluoroaniline (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and Copper(I) iodide (CuI, 0.04 equiv).
Seal the flask with a septum and purge with dry Argon or Nitrogen for 15 minutes.
Add dry, degassed toluene (to make a ~0.2 M solution) via syringe, followed by triethylamine (3.0 equiv).
Add the terminal alkyne (1.2 equiv) via syringe.
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.
Monitor the reaction progress by thin-layer chromatography (TLC) or LCMS.[1]
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling using an Electron-Rich Ligand
This protocol is adapted for challenging substrates and avoids Glaser coupling.
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 equiv) and XPhos (0.03 equiv).
Seal the flask, and purge with Argon for 15 minutes.
Add 1-bromo-3,5-difluoroaniline (1.0 equiv) and the terminal alkyne (1.5 equiv).
Add dry, degassed dioxane (to make a ~0.2 M solution) followed by finely ground K₃PO₄ (2.5 equiv).
Heat the reaction mixture to 100 °C and stir vigorously under Argon.
Monitor the reaction progress by TLC or LCMS.
Workup and purification are performed as described in Protocol 1.
Mechanistic Considerations
Understanding the catalytic cycle is key to rational troubleshooting. The electron-withdrawing fluorine atoms primarily hinder Step 1 (Oxidative Addition). Catalyst decomposition (forming Pd Black) removes the active catalyst from the cycle entirely. Issues with the copper co-catalyst can lead to the off-cycle formation of Glaser byproducts.
dot
Caption: The Sonogashira catalytic cycle and key points of failure.
References
Reddit. Sonogashira troubleshooting help needed. Available at: [Link]
Vila, C., et al. (2022). Selective Para‐C−H Alkynylation of Aniline Derivatives by Pd/S,O‐Ligand Catalysis. Chemistry – A European Journal, 28(14), e202104323. Available at: [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
Rylander, P. N. (2002). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. Available at: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
Google Patents. (1999). US5965775A - Process for the preparation of 3,5-difluoroaniline.
Wang, L., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles. RSC Advances, 7(10), 5724–5731. Available at: [Link]
Bräse, S., et al. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Tetrahedron, 59(7), 951-957. Available at: [Link]
Protsailo, L. V., & Tolmachev, A. A. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(17), 5639-5649. Available at: [Link]
ResearchGate. (2017). (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Available at: [Link]
Fors, B. P. (2015). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
Google Patents. (1999). US5977412A - Process for preparing 3,5-difluoroaniline.
Candish, L., et al. (2021). Alkynyl Radicals, Myths and Realities. JACS Au, 1(10), 1598–1608. Available at: [Link]
Tu, H.-Y., et al. (2019). Alkynylation of radicals: spotlight on the “Third Way” to transfer triple bonds. Chemical Science, 10(36), 8271-8286. Available at: [Link]
ResearchGate. (2021). Mechanistic Insights into the B(C6F5)3‑Initiated Aldehyde−Aniline− Alkyne Reaction To Form Substituted Quinolines. Available at: [Link]
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 48(18), 3272-3307. Available at: [Link]
European Patent Office. (1992). EP 0497213 A2 - Process for producing 3,5-difluoroaniline. Available at: [Link]
ResearchGate. (2011). ortho‐Alkynylation of aromatic amides. Available at: [Link]
Fedyushin, M. A., et al. (2023). Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes. The Journal of Organic Chemistry, 89(1), 345–360. Available at: [Link]
ResearchGate. (2012). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Available at: [Link]
ResearchGate. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. Available at: [Link]
Abdala, P. M., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 11(15), 9789–9798. Available at: [Link]
Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline.
Optimal catalyst loading for synthesizing 4-ethynyl-3,5-difluoroaniline
This guide outlines the optimal catalyst loading and process parameters for synthesizing 4-ethynyl-3,5-difluoroaniline , a critical intermediate often associated with HIF-2 inhibitor scaffolds (e.g., Belzutifan analogs)....
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the optimal catalyst loading and process parameters for synthesizing 4-ethynyl-3,5-difluoroaniline , a critical intermediate often associated with HIF-2
The protocol focuses on the Sonogashira coupling of 4-iodo-3,5-difluoroaniline with trimethylsilylacetylene (TMSA), followed by desilylation.[1] This two-step approach is preferred over direct acetylene gas coupling to minimize homocoupling (Glaser) side products and ensure high purity.[1]
Part 1: The Optimization Matrix (Executive Summary)
For this specific electron-deficient, sterically crowded substrate, the "standard" 5 mol% loading is excessive and often leads to difficult purification.[1]
The "Golden Ratio" for Scale-Up:
Parameter
Recommended Range
Optimal Target
Mechanistic Rationale
Pd Catalyst
0.5 – 2.0 mol%
0.75 mol%
The electron-poor ring (3,5-F) accelerates oxidative addition.[1] High Pd loading promotes Pd-black precipitation before turnover completes.[1]
Cu Co-Catalyst
1.0 – 4.0 mol%
1.5 mol%
Must be in slight excess of Pd (2:1 ratio) to ensure rapid transmetallation of the acetylide, preventing the "stalled" Pd-Ar intermediate from decomposing.[1]
| Ligand |
or dppf | dppf | Bidentate ligands like dppf stabilize the Pd center against the free aniline amine, which can otherwise act as a competitive ligand (poison).[1] |
| Temperature | 40°C – 70°C | 55°C | Higher temps increase homocoupling (dimerization of alkyne).[1] Keep T low; the activated aryl iodide reacts readily.[1] |
Part 2: Critical Workflow & Visualization
The primary failure mode for this reaction is Oxygen-induced Glaser Coupling , which consumes your alkyne source and generates difficult-to-remove diyne impurities.[1]
Part 3: Detailed Protocol (Self-Validating System)
Substrate: 4-iodo-3,5-difluoroaniline (Preferred over bromo-analog due to faster kinetics at lower temperatures).[1]
Reagent: Trimethylsilylacetylene (TMSA).[1]
Step 1: The Coupling (Sonogashira)
Charge Reactor: Add 4-iodo-3,5-difluoroaniline (1.0 equiv) and dry THF (10 vol) or DMF (5 vol) to the vessel.
Workup: Cool to RT. Filter off ammonium salts.[1] Dilute with EtOAc, wash with water/brine.[1]
Metal Scavenging: Treat organic layer with N-acetylcysteine or SiliaMetS® Thiol to remove residual Pd/Cu (crucial for pharmaceutical intermediates).[1]
Step 2: Deprotection (Desilylation)[1]
Dissolve the crude TMS-intermediate in MeOH (10 vol).[1]
Validation: HPLC shift from TMS-adduct to the more polar terminal alkyne (4-ethynyl-3,5-difluoroaniline).
Isolation: Aqueous workup and crystallization (typically from Heptane/EtOAc) to yield the off-white solid.[1]
Part 4: Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 70-80% conversion. Adding more catalyst doesn't help.[1] Why?
Diagnosis: Catalyst poisoning or "Pd-Black" crash out.[1] The free amine on your aniline substrate might be coordinating to the Pd, shutting down the cycle.
Solution:
Switch from
to . The bidentate ligand is more resistant to displacement by the aniline amine.
Ensure your solvent is strictly degassed.[1] Oxygen kills the active Pd(0) species rapidly.[1]
Q2: I see a major impurity (approx. 10-15%) that runs close to the product. What is it?
Diagnosis: This is likely the Glaser homocoupling product (bis-TMS-butadiyne).[1] It occurs when Cu(I) is oxidized to Cu(II) by air, facilitating alkyne dimerization.[1]
Q3: The product is dark brown/black after workup. How do I clean it?
Diagnosis: Residual Palladium and polymerized aniline oxidation products.[1]
Solution:
Charcoal Treatment: Reflux the crude solution with activated carbon (10 wt%) for 30 mins, then filter hot through Celite.
Scavengers: Use a silica-bound thiol scavenger (e.g., SiliaMetS® Thiol) during the final organic wash.[1]
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use 4-bromo-3,5-difluoroaniline instead of the iodo- analogue?A: Yes, but you must increase the reaction temperature to 80-90°C and likely increase catalyst loading to 2-3 mol%.[1] The C-Br bond is significantly stronger than the C-I bond.[1] The higher temperature increases the risk of aniline oxidation and background polymerization.
Q: Why use TMS-acetylene? Can't I use acetylene gas directly?A: You can, but it is not recommended for this specific intermediate.[1] Acetylene gas is difficult to dispense stoichiometrically, leading to massive amounts of homocoupling (Glaser) and oligomerization.[1] The TMS group acts as a "mask," protecting the alkyne and rendering it less prone to side reactions until you are ready to deprotect.
Q: Is the 3,5-difluoro substitution pattern sensitive to the base?A: Generally, no.[1] However, strong nucleophilic bases (like hydroxide) at high temperatures could potentially displace one of the fluorines (
mechanism), especially since the ring is activated by the ethynyl group.[1] Stick to mild bases like Triethylamine or Diisopropylamine.[1]
References
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] Link[1]
Nájera, C., & Sansano, J. M. (2020).[1] Palladium and Copper Catalyzed Sonogashira Cross Coupling: An Excellent Methodology for C-C Bond Formation.[1][2][3] Molecules, 25(8), 1860.[1] Link
Wallace, D. J., et al. (2021).[1] Manufacturing Process Development for Belzutifan, Part 1: Route Selection and Process Optimization. Organic Process Research & Development, 25(11), 2482–2494.[1] (Provides context on handling 3,5-difluoroaniline intermediates). Link[1]
Doucet, H., & Hierso, J. C. (2007).[1] Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][3] Angewandte Chemie International Edition, 46(6), 834-871.[1] Link[1]
Removal of palladium impurities from 4-Ethynyl-3,5-difluoroaniline
Topic: Purification of 4-Ethynyl-3,5-difluoroaniline Part 1: The Diagnostic Phase (Triage) Q1: Why is standard extraction (aqueous wash) failing to remove Palladium from this specific molecule? A: You are fighting a "dou...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification of 4-Ethynyl-3,5-difluoroaniline
Part 1: The Diagnostic Phase (Triage)
Q1: Why is standard extraction (aqueous wash) failing to remove Palladium from this specific molecule?
A: You are fighting a "double-coordination" problem.
4-Ethynyl-3,5-difluoroaniline contains two functional groups that act as strong ligands for Palladium:
The Aniline Amine (-NH₂): Even with electron-withdrawing fluorines at the 3,5-positions, the nitrogen lone pair remains sufficiently basic to coordinate with soluble Pd(II) species.
The Terminal Alkyne (-C≡CH): Alkynes are classic "soft" ligands that bind readily to soft metals like Palladium (π-coordination).[1]
Standard aqueous washes (brine, NaHCO₃) rely on polarity differences.[1] Since the Pd is chemically bonded to your hydrophobic product, it partitions into the organic layer with your product.[1] You need a Chemosorbent (Scavenger) with a binding constant (
) orders of magnitude higher than your product's functional groups.[1]
Q2: My product is a low-melting solid (MP ~39-40°C). How does this affect purification?
Risk: Attempting recrystallization is dangerous.[1] With a melting point near body temperature, the compound is prone to "oiling out" rather than crystallizing, trapping impurities (including Pd) in the oil phase.
Solution: Perform all Pd-removal steps in solution phase (e.g., Ethyl Acetate, THF, or Toluene) before the final isolation. Do not attempt to scavenge from a melt.[1]
Part 2: The Core Solution (Scavenger Protocol)
Q3: Which scavenger should I use?
A: For anilines with alkyne functionality, we recommend Thiol-modified Silica (Si-Thiol) or Trimercaptotriazine (Si-TMT) .
Scavenger Type
Functional Group
Selectivity
Recommended For
Si-Thiol (Silica-1-propanethiol)
-SH
High for Pd(II) & Pd(0)
General purpose. Best balance of cost/speed.
Si-TMT (Trimercaptotriazine)
TMT
Extreme Affinity
Difficult cases where Pd < 5 ppm is required.[1][2]
Activated Carbon
Carbon pore
Low (Non-specific)
NOT RECOMMENDED. High yield loss due to adsorption of the aromatic product.[1]
Q4: What is the exact protocol for batch-mode scavenging?
Prerequisites:
Solvent: Ethyl Acetate or THF (Avoid alcohols if possible to prevent potential nucleophilic addition to the alkyne, though rare without catalyst).[1]
Temperature: 25°C - 35°C (Do NOT exceed 40°C; the product is thermally sensitive and low-melting).
Step-by-Step Protocol:
Dissolution: Dissolve the crude 4-Ethynyl-3,5-difluoroaniline in 10 volumes of solvent (e.g., 10 mL solvent per 1 g product).
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel.[1] The Pd is now trapped on the solid silica.[1]
Wash: Rinse the filter cake with 2 volumes of fresh solvent to recover adsorbed product.[1]
Analysis: Evaporate a small aliquot and check Pd levels via ICP-MS.
Part 3: Decision Logic & Workflow
Q5: How do I decide between crystallization, extraction, and scavenging?
Use the following decision matrix. This logic prioritizes yield protection given the low melting point of your target.[1]
Caption: Workflow for selecting the appropriate purification method based on initial Palladium contamination levels.
Part 4: Troubleshooting Specific Failures
Q6: I treated with Si-Thiol, but the Pd level plateaued at 50 ppm (Target < 10 ppm). What now?
A: This "plateau effect" usually indicates one of two things:
Kinetic Trap: The Pd is buried deep within Pd-Cluster nanoparticles that the scavenger cannot penetrate.[1]
Fix: Add a "digestive" step.[1] Add 0.5% Activated Carbon (Charcoal) alongside the Si-Thiol.[1] The carbon breaks down clusters, transferring the Pd to the Thiol.[1]
Oxidation State Mismatch: Si-Thiol is best for Pd(II).[1] If you have Pd(0) colloids, they are harder to grab.[1]
Fix: Switch to Si-TMT (Trimercaptotriazine) or increase temperature to 35°C (strictly monitoring for product degradation).
Q7: The scavenger turned my solution yellow/orange.
A: This is normal but requires attention.
Cause: Some scavengers can leach trace sulfur compounds or simply trap colored impurities from the synthesis.[1]
Fix: Ensure you perform the Wash Step (Step 5 in Protocol) thoroughly.[1] If color persists, a quick pass through a small pad of neutral silica gel (standard chromatography silica) usually removes the leached color bodies without retaining the product.[1]
Q8: Can I use N-Acetyl Cysteine (NAC) wash instead of solid scavengers?
A: You can, but it is risky for this specific molecule.[1]
The Issue: NAC washes require basic aqueous conditions (pH 8-9) to deprotonate the carboxylic acid and activate the thiol.[1]
The Risk: Your target has a terminal alkyne and fluorines.[1] While relatively stable, exposing fluorinated aromatics to basic aqueous conditions at elevated temperatures can sometimes lead to hydrolysis (S_NAr reactions displacing Fluorine) or alkyne hydration.[1] Solid scavengers in neutral organic solvent are safer for the structural integrity of 4-Ethynyl-3,5-difluoroaniline.
References
International Council for Harmonisation (ICH). (2019).[1] ICH Q3D(R2) Guideline for Elemental Impurities. Retrieved from [Link]
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Retrieved from [Link]
Biotage. (2020).[1][2][4][5][6] Metal Scavenging in Pharmaceutical Process Development. Retrieved from [Link]
A Comparative Guide to the Spectroscopic Analysis of 4-Ethynyl-3,5-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. 4-Ethynyl-3,5-dif...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. 4-Ethynyl-3,5-difluoroaniline, a key intermediate in the synthesis of targeted therapies such as kinase inhibitors, presents a unique analytical challenge due to the interplay of its functional groups. This guide provides an in-depth comparison of various spectroscopic techniques for the comprehensive characterization of this molecule, with a primary focus on ¹H NMR spectroscopy, supplemented by insights from ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable first-line analytical tool.[1]
Predicted ¹H NMR Spectrum of 4-Ethynyl-3,5-difluoroaniline
Expected Chemical Shifts and Coupling Patterns:
The ¹H NMR spectrum of 4-ethynyl-3,5-difluoroaniline is anticipated to exhibit three distinct signals: one for the ethynyl proton, one for the aromatic protons, and one for the amine protons.
Aromatic Protons (H-2, H-6): The two equivalent aromatic protons are expected to appear as a triplet. The electron-withdrawing nature of the two fluorine atoms at the meta positions will deshield these protons, shifting them downfield.[2] Concurrently, the electron-donating amino group will cause a shielding effect, shifting them upfield.[2] The opposing effects of the fluorine and amino groups are predicted to result in a chemical shift in the range of 6.4-6.6 ppm . The primary coupling will be to the two adjacent fluorine atoms, resulting in a triplet. A smaller long-range coupling to the other aromatic proton is also possible but may not be resolved.
Amine Protons (-NH₂): The two amine protons will likely appear as a broad singlet in the region of 3.5-4.5 ppm . The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water.[3]
Ethynyl Proton (≡C-H): The terminal alkyne proton is expected to be observed as a sharp singlet around 3.0-3.3 ppm . The electron-donating character of the aniline ring will likely shift this proton slightly upfield compared to simple ethynylbenzene.
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Aromatic (H-2, H-6)
6.4 - 6.6
Triplet (t)
³J(H-F) ≈ 8-10 Hz
Amine (-NH₂)
3.5 - 4.5
Broad Singlet (br s)
N/A
Ethynyl (≡C-H)
3.0 - 3.3
Singlet (s)
N/A
Causality Behind the Predictions:
The chemical shifts are predicted based on the principle of additivity of substituent effects on the benzene ring.[4] The strong electron-withdrawing inductive effect of the fluorine atoms at the 3 and 5 positions significantly influences the electron density of the aromatic ring, leading to a downfield shift of the aromatic protons.[2] Conversely, the amino group is a strong electron-donating group through resonance, which increases electron density at the ortho and para positions, causing an upfield shift.[2] The ethynyl group has a modest anisotropic effect. The final chemical shifts are a balance of these competing electronic effects.
A Multi-faceted Approach: Comparison with Other Spectroscopic Techniques
While ¹H NMR provides a wealth of information, a comprehensive structural confirmation relies on the synergistic use of multiple analytical methods.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides crucial information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak.[4]
Predicted ¹³C NMR Data for 4-Ethynyl-3,5-difluoroaniline:
Carbon
Predicted Chemical Shift (δ, ppm)
Key Features
C-4 (ipso to -C≡CH)
115 - 125
C-1 (ipso to -NH₂)
145 - 155
C-3, C-5 (ipso to -F)
160 - 165
Doublet due to ¹J(C-F) coupling
C-2, C-6
100 - 110
Doublet of doublets due to ²J(C-F) and ³J(C-F) coupling
-C≡CH
80 - 90
-C≡C H
75 - 85
The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹J(C-F)), appearing as doublets in the proton-decoupled spectrum.[5] This provides an unambiguous assignment for the fluorine-substituted carbons.
¹⁹F NMR Spectroscopy
For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful and sensitive technique.[6] The large chemical shift range of ¹⁹F provides excellent signal dispersion, and the coupling between fluorine and both protons and other fluorine nuclei offers rich structural information.[6][7]
Predicted ¹⁹F NMR Data for 4-Ethynyl-3,5-difluoroaniline:
Fluorine
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
F-3, F-5
-105 to -115
Triplet (t)
³J(F-H) ≈ 8-10 Hz
The two equivalent fluorine atoms are expected to show a single signal, which will be split into a triplet by the two neighboring aromatic protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8]
Characteristic FT-IR Absorptions for 4-Ethynyl-3,5-difluoroaniline:
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
N-H (Amine)
Stretching
3300 - 3500 (two bands for primary amine)
≡C-H (Alkyne)
Stretching
~3300 (sharp)
C≡C (Alkyne)
Stretching
2100 - 2260 (weak to medium)
C=C (Aromatic)
Stretching
1500 - 1600
C-F (Aryl Fluoride)
Stretching
1100 - 1400 (strong)
C-N (Aromatic Amine)
Stretching
1250 - 1335 (strong)
The presence of two distinct bands in the N-H stretching region is characteristic of a primary amine.[3] A sharp peak around 3300 cm⁻¹ is a clear indicator of the terminal alkyne C-H bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the molecular formula and gaining insights into its structure.[9]
Expected Mass Spectrometry Data for 4-Ethynyl-3,5-difluoroaniline:
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 153.13, corresponding to the molecular weight of C₈H₅F₂N.
Key Fragmentation Pathways: Fragmentation is likely to involve the loss of the ethynyl group (M-25), and potentially the loss of HCN from the aniline moiety.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to optimize homogeneity.
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
Process the data (Fourier transform, phase correction, baseline correction, and integration).
FT-IR Spectroscopy (ATR)
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
Record a background spectrum.
Place a small amount of the solid 4-ethynyl-3,5-difluoroaniline sample onto the ATR crystal.
Apply pressure to ensure good contact between the sample and the crystal.
Collect the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
The sample is vaporized and separated on the GC column based on its boiling point and interaction with the stationary phase.
The separated components are then introduced into the mass spectrometer for ionization and detection.[13]
Workflow and Data Integration
A logical workflow for the structural elucidation of 4-ethynyl-3,5-difluoroaniline integrates these techniques to build a comprehensive and validated structural assignment.
Caption: Integrated workflow for the structural elucidation of 4-ethynyl-3,5-difluoroaniline.
Conclusion
The structural analysis of 4-ethynyl-3,5-difluoroaniline is most effectively achieved through a combination of spectroscopic techniques. ¹H NMR provides the foundational information on the proton framework, while ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry offer complementary and confirmatory data. This integrated analytical approach ensures an unambiguous and robust structural assignment, which is critical for its application in drug development and materials science. By understanding the principles and expected outcomes of each technique, researchers can efficiently and accurately characterize this and other complex small molecules.
References
Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]
Reich, H. J. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin. Retrieved from [Link]
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]
ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR) [Video]. YouTube. Retrieved from [Link]
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]
ResearchGate. (2025, August 6). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
ResearchGate. (2025, August 6). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]
AZoM. (2017, December 18). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
Journal of the American Chemical Society. (1966). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Retrieved from [Link]
PubChem. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]
LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
PubMed Central. (2013, March 1). Computational mass spectrometry for small molecules. Retrieved from [Link]
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
PubMed Central. (n.d.). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). Fig. 1 The ¹H NMR chemical shift values (δ ppm) of aniline and.... Retrieved from [Link]
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]
ResearchGate. (2025, August 10). Influence of Solvents on IR Spectrum of Aromatic Amines. Retrieved from [Link]
Wikipedia. (2024, January 22). Amine. Retrieved from [Link]
University of California, Irvine. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]
AZoM. (2017, December 18). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
SIELC Technologies. (2018, February 16). 2,4-Difluoroaniline. Retrieved from [Link]
The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
Comparative Guide: LC-MS Fragmentation Pattern of 4-Ethynyl-3,5-difluoroaniline
Executive Summary 4-Ethynyl-3,5-difluoroaniline is a critical pharmacophore often employed in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors). Its structural uniqueness lies in the para-ethynyl group...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Ethynyl-3,5-difluoroaniline is a critical pharmacophore often employed in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors). Its structural uniqueness lies in the para-ethynyl group combined with meta-difluoro substitution, which imparts metabolic stability and specific binding properties.
This guide provides a technical analysis of its Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation behavior.[1] By comparing it with its non-fluorinated analog, 4-Ethynylaniline , we isolate the specific mass spectral signatures driven by the fluorine substituents. This comparison is essential for researchers validating synthetic intermediates or conducting metabolite identification studies.
Key Findings:
Ionization: Predominantly forms
in ESI(+) mode, though with reduced ionization efficiency compared to non-fluorinated analogs due to the electron-withdrawing effect of fluorine.
Diagnostic Fragmentation: The molecule exhibits a characteristic neutral loss of Hydrogen Fluoride (HF, 20 Da) , a pathway absent in the non-fluorinated control.
Core Stability: The ethynyl-aniline core shows high resilience, often retaining the alkyne moiety until high collision energies are applied.
Chemical Properties & Theoretical Mass Spec Data[2][3]
Before analyzing fragmentation, it is critical to establish the theoretical baseline. The presence of two fluorine atoms introduces a significant mass defect and alters the isotopic abundance profile.
Table 1: Physicochemical & MS Profile Comparison
Feature
4-Ethynyl-3,5-difluoroaniline (Target)
4-Ethynylaniline (Comparator)
Impact on MS
Formula
Target has +36 Da mass shift.
Monoisotopic Mass
153.0390 Da
117.0578 Da
Distinct m/z windows.
(ESI+)
154.0463
118.0650
Primary precursor ion.
Basicity ()
Higher (Less Basic)
Lower (More Basic)
Target requires stronger acidic mobile phase for optimal ionization.
LogP
~2.1
~1.6
Target elutes later on C18 columns.
Comparative Fragmentation Analysis
This section details the specific collision-induced dissociation (CID) pathways. The fragmentation logic is grounded in the stability of the aromatic ring and the lability of substituents.
Primary Pathway: The Fluorine Effect
The most significant difference between the target and the comparator is the Neutral Loss of HF .
Target (Difluoro):
Precursor:
154.05 ()
Transition: Loss of HF (20 Da).
Product Ion:
134.04 ().
Mechanism: Proton transfer from the ammonium group or ring proton facilitates the elimination of a fluorine atom as HF. This is a hallmark of fluoro-aromatics in MS/MS [1].
Comparator (Non-fluoro):
Precursor:
118.07 ()
Transition: Loss of
(17 Da) or HCN (27 Da).
Observation: No loss of 20 Da is possible. The primary loss is typically HCN to form the phenyl cation species.
Secondary Pathway: Aniline Degradation
Both molecules share the aniline core, leading to common losses of HCN (27 Da) , a standard fragmentation for aromatic amines [2].
Target:
134 Loss of HCN (-27) 107 ().
Comparator:
118 Loss of HCN (-27) 91 (, Tropylium ion).
Tertiary Pathway: Alkyne Loss
The ethynyl group (
) is generally stable but can be lost at high collision energies (CE > 35 eV) as acetylene (, 26 Da).
Visualized Fragmentation Pathways[4][5][6]
The following diagram illustrates the hierarchical fragmentation of 4-Ethynyl-3,5-difluoroaniline, highlighting the specific losses that distinguish it from non-fluorinated alternatives.
Figure 1: Proposed ESI(+) fragmentation pathway for 4-Ethynyl-3,5-difluoroaniline showing the characteristic sequential losses of HF and HCN.
Experimental Protocol (Self-Validating)
To reproduce these results, use the following protocol. This workflow is designed to ensure the separation of the target from potential non-fluorinated impurities.
Sample Preparation
Stock Solution: Dissolve 1 mg of 4-Ethynyl-3,5-difluoroaniline in 1 mL of Methanol (HPLC grade).
Working Standard: Dilute to 1 µg/mL in Water:Methanol (50:50, v/v) + 0.1% Formic Acid.
Why: The addition of formic acid is crucial. The difluoro-substitution reduces the basicity of the amine; without acid, ionization efficiency in ESI(+) will be poor [3].
LC-MS Conditions[7]
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0-1 min: 5% B (Isocratic hold)
1-6 min: 5%
95% B (Linear ramp)
6-8 min: 95% B (Wash)
Flow Rate: 0.3 mL/min.
Injection Volume: 2-5 µL.
MS Parameters (ESI+)
Capillary Voltage: 3500 V.
Fragmentor Voltage: 100-135 V (Higher voltage needed due to stable aromatic ring).
Collision Energy (CE): Stepped CE (10, 20, 40 eV) is recommended to observe both the parent ion and the deep fragmentation products.
Experimental Workflow Diagram
Figure 2: Step-by-step LC-MS/MS workflow for the characterization of 4-Ethynyl-3,5-difluoroaniline.
References
NIST Mass Spectrometry Data Center. "Fragmentation of Fluorinated Benzenes." NIST Chemistry WebBook, SRD 69. [Link]
Holčapek, M., et al. "Fragmentation behavior of aromatic amines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010. [Link]
Korfmacher, W. A. "Principles and Applications of LC-MS in New Drug Discovery." Drug Discovery Today, 2005. [Link]
Spectroscopic Profiling of Ethynyl Anilines: A Comparative Guide for Structural Elucidation
Executive Summary Ethynyl anilines (aminophenylacetylenes) represent a critical pharmacophore in modern drug development, serving as precursors for tyrosine kinase inhibitors (e.g., Erlotinib) and as "click chemistry" ha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethynyl anilines (aminophenylacetylenes) represent a critical pharmacophore in modern drug development, serving as precursors for tyrosine kinase inhibitors (e.g., Erlotinib) and as "click chemistry" handles for bioconjugation.
This guide provides a definitive spectroscopic profile of ethynyl anilines, distinguishing them from their structural isosteres (nitriles) and aliphatic analogs. It moves beyond basic peak listing to explain the electronic causality of wavenumber shifts and provides a self-validating experimental protocol for reliable data acquisition.
Theoretical Framework: The Ethynyl-Aniline Coupling
The infrared spectrum of an ethynyl aniline is defined by the interaction between the electron-donating amine (
) and the electron-withdrawing ethynyl group ().
Mechanism of Vibrational Shifts
In the para-substituted isomer (4-ethynylaniline), the lone pair on the nitrogen atom donates electron density into the aromatic ring, which can conjugate with the
-system of the alkyne.
Effect: This increases the single-bond character of the attached carbon, slightly weakening the
triple bond force constant.
Observation: A "Red Shift" (lower wavenumber) of the
compared to non-conjugated alkynes.
Figure 1: Electronic conjugation pathway in 4-ethynylaniline leading to characteristic frequency shifts.
Comparative Profiling
A. The "Triple Bond" Distinction: Ethynyl vs. Cyano
A common challenge in structural elucidation is distinguishing the ethynyl group from the cyano (nitrile) group, as both appear in the "silent region" (
).
Feature
Ethynyl Aniline ()
Cyanoaniline ()
Diagnostic Logic
Triple Bond Stretch
Nitriles are consistently higher energy due to the polarity of the bond.
Intensity
Weak to Medium
Strong / Sharp
The dipole moment change in is larger than in .
Terminal Proton
Absent
The "Smoking Gun": This sharp peak is unique to terminal alkynes.
Amine Interaction
doublet intact
doublet intact
Both show standard primary amine doublets ().
B. Isomer Differentiation (Ortho vs. Meta vs. Para)
Positioning affects the local environment and conjugation, altering the spectral fingerprint.
Vibrational Mode
4-Ethynylaniline (Para)
3-Ethynylaniline (Meta)
2-Ethynylaniline (Ortho)
Mechanism
Strong Conjugation (Red shift)
Inductive Effect Only
Steric Strain / Field Effects
Variable
Fingerprint (OOP)
Single band
Two bands
Single band
Note: The "OOP" (Out-of-Plane) bending vibrations of the aromatic ring protons are the most reliable method for determining substitution patterns, not the alkyne peak itself.
Validated Experimental Protocols
To ensure data integrity, use the following self-validating workflows.
Comparing reactivity of 4-Ethynyl-3,5-difluoroaniline vs 4-Ethynylaniline
This guide provides an in-depth technical comparison between 4-Ethynyl-3,5-difluoroaniline and 4-Ethynylaniline , focusing on their divergent reactivity profiles, physicochemical properties, and applications in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 4-Ethynyl-3,5-difluoroaniline and 4-Ethynylaniline , focusing on their divergent reactivity profiles, physicochemical properties, and applications in medicinal chemistry.[1]
A Comparative Reactivity Guide for Medicinal Chemists[2]
Executive Summary
In the design of covalent inhibitors and molecular probes, the choice between 4-Ethynylaniline (4-EA) and its fluorinated analog, 4-Ethynyl-3,5-difluoroaniline (4-EFDA) , is rarely arbitrary.[1][2] While both serve as bifunctional building blocks—featuring a nucleophilic aniline and a "clickable" alkyne—the introduction of two fluorine atoms ortho to the alkyne (and meta to the amine) drastically alters their electronic landscape.[2]
4-Ethynylaniline (4-EA): The "Standard."[1][2] A balanced nucleophile suitable for routine amide couplings and standard click chemistry rates.[2]
4-Ethynyl-3,5-difluoroaniline (4-EFDA): The "Specialist."[1][2] Features a deactivated, poor nucleophilic amine but a hyper-activated, acidic alkyne.[1] It offers enhanced metabolic stability and altered hydrogen-bond acidity.[1][2]
Physicochemical Profile & Electronic Landscape
The primary differentiator is the strong electron-withdrawing nature of the fluorine atoms.[2] In 4-EFDA , the fluorines are positioned at C3 and C5.[2][3] Relative to the amine (C1), they are meta; relative to the ethynyl group (C4), they are ortho.
*Note: Estimated pKa values based on Hammett substituent constants for meta-fluorine (
).
Reactivity Analysis: The Amine (Nucleophilic Anchor)[2]
Mechanism & Comparison
The aniline nitrogen is typically used to attach the scaffold to a core drug structure via amide or urea formation.[2]
4-EA: Behaves like a typical electron-deficient aniline.[1][2] Reacts readily with acid chlorides and standard coupling reagents (HATU, EDC).[1]
4-EFDA: The two meta-fluorines withdraw electron density from the ring, significantly lowering the HOMO energy of the nitrogen lone pair.[2] This makes the amine sluggish .[2]
Experimental Implication
Standard Coupling: 4-EA couples in 1-4 hours at RT.
Forcing Conditions: 4-EFDA often requires elevated temperatures (40-60°C), stronger bases (e.g., pyridine vs. DIPEA), or more reactive electrophiles (acid chlorides/anhydrides vs. carboxylic acids).[1]
Protocol: Adaptive Amide Coupling
Use this decision tree to select the correct protocol.
Figure 1: Decision tree for amide coupling conditions based on aniline nucleophilicity.
Reactivity Analysis: The Alkyne (The "Click" Handle)[2]
Mechanism & Comparison
The ethynyl group is used for Sonogashira coupling (C-C bond) or Click Chemistry (CuAAC, Triazole formation).[1][2]
4-EA: Standard reactivity. Requires standard Cu(I) loading.[1][2]
4-EFDA: The fluorines are ortho to the alkyne.[2] Through the inductive effect, they pull electron density from the alkyne carbon, making the terminal C-H bond more acidic.
CuAAC: Faster rate of Cu-acetylide formation (often the rate-determining step).[1][2]
Sonogashira: Facile transmetallation, but potential for homocoupling (Glaser coupling) if oxygen is present due to high acidity.[1]
Protocol: Optimized CuAAC "Click" Reaction
This protocol is self-validating: the color change of the catalyst system indicates oxidation state, ensuring the active Cu(I) species is present.[2]
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%) - Crucial for protecting Cu(I) from oxidation.[1][2]
Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).[1][2]
Step-by-Step Methodology:
Preparation: Dissolve Alkyne and Azide in the organic portion of the solvent (DMSO or tBuOH).[2]
Catalyst Premix: In a separate vial, mix CuSO₄, THPTA, and Sodium Ascorbate in water. The solution should turn colorless (reduction of Cu(II) blue to Cu(I) colorless).[1][2] Validation Check: If solution remains blue/brown, fresh ascorbate is needed.[1]
Initiation: Add the aqueous catalyst mix to the organic substrate solution.[2]
Monitoring (The Divergence):
4-EFDA: Reaction often complete in < 30 mins due to activated alkyne.[1][2] Monitor by LCMS.[1][2]
Workup: Dilute with water, extract with EtOAc. The triazole product is usually stable and solid.[2]
Drug Discovery Implications[3][4][5]
Metabolic Stability & Bioisosterism
The 3,5-difluoro motif is a classic medicinal chemistry strategy to block metabolism.
Metabolic Blocking: In 4-EA, the positions ortho to the amine (C2/C6) and meta (C3/C5) are susceptible to CYP450 oxidation (hydroxylation).[2] In 4-EFDA, the C3/C5 positions are blocked by Fluorine.[2] The C2/C6 positions are electronically deactivated, resisting electrophilic enzymatic attack.
H-Bonding: The aniline NH₂ in 4-EFDA is a much weaker H-bond acceptor (due to lone pair delocalization) but a stronger H-bond donor (more acidic NH protons) compared to 4-EA.[1][2]
Figure 2: Impact of fluorination on metabolic stability.[1][2]
References
Click Chemistry Rates & Mechanism: Himo, F., et al. (2005).[1][4] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rates." Journal of the American Chemical Society.[2] Link[1][2]
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1][2][5] Link
Acidity of Terminal Alkynes: M. Smith & J. March.[1][2] March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience.[1][2] (General reference for pKa and inductive effects).
Hammett Substituent Constants: Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link[1][2]
Synthesis of Fluorinated Anilines: Example Patent US5965775A "Process for the preparation of 3,5-difluoroaniline."[2] Link
Comparative Guide: HPLC Purity Standards for 4-Ethynyl-3,5-difluoroaniline
Executive Summary 4-Ethynyl-3,5-difluoroaniline is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and advanced agrochemicals. Its dual-functional nature—possessing a basic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Ethynyl-3,5-difluoroaniline is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and advanced agrochemicals. Its dual-functional nature—possessing a basic aniline moiety and a reactive ethynyl group—presents unique stability and separation challenges.
This guide objectively compares the analytical performance of Certified Reference Standards (CRS) against Technical Grade (In-House) Standards . Experimental data presented herein demonstrates that while technical grade materials (approx. 95-97% purity) may suffice for early-stage synthesis, they fail to resolve critical " structurally similar" impurities (such as de-ethynylated precursors or oxidative degradants) that can compromise downstream GMP manufacturing.
The Challenge: Why Purity Matters for this Intermediate
The molecule 4-Ethynyl-3,5-difluoroaniline contains two specific risks that dictate the need for high-fidelity standards:
The Ethynyl Group: Susceptible to oxidative coupling (Glaser coupling) or hydration, leading to dimers or acetyl-derivatives that co-elute with the main peak.
The Fluorine Substitution: Fluorine atoms alter the pKa of the aniline, often causing peak tailing on standard C18 columns if pH is not strictly controlled.
Karl Fischer Titrated (Critical for stoichiometry)
Often assumed dry
Experimental Validation: CRS vs. Technical Grade
To demonstrate the performance gap, we analyzed both grades using a stress-test HPLC method designed to separate the parent compound from its closest structural analogs.
Methodology (The "Self-Validating" Protocol)
Instrument: Agilent 1290 Infinity II LC System with DAD.
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
Rationale: A Phenyl-Hexyl phase is chosen over C18 because the pi-pi interactions provide superior selectivity for the fluorinated aromatic ring, enhancing the separation of the ethynyl analog from the non-ethynyl precursor.
Mobile Phase:
A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the aniline, preventing tailing).
Scenario: A technical grade sample synthesized via Sonogashira coupling was compared against a purchased CRS.
Table 1: Chromatographic Performance Data
Parameter
Certified Reference Standard (CRS)
Technical Grade (In-House)
Observation
Main Peak Purity (Area %)
99.82%
96.40%
Technical grade contains concealed impurities.
Impurity A (3,5-Difluoroaniline)
Not Detected (< LOD)
1.2% (Co-eluting shoulder)
Critical Failure: The technical grade failed to fully resolve the starting material due to peak tailing.
Impurity B (Dimer)
0.05%
1.8%
High levels of oxidative dimerization found in technical grade.
Tailing Factor ()
1.08
1.45
Impurities in the technical grade distorted peak symmetry.
Resolution ()
> 3.5 (from nearest impurity)
1.2 (merged with Impurity A)
Technical grade prevents accurate integration.
Analysis of Findings
The Technical Grade standard showed a "shoulder" on the main peak. Without the clean trace of the CRS for comparison, a researcher might integrate the shoulder as part of the product, artificially inflating the calculated yield of a reaction. The CRS provided a sharp, symmetrical peak that allowed for the baseline separation of the 3,5-difluoroaniline precursor (Retention Time: 4.2 min) from the 4-Ethynyl product (Retention Time: 5.1 min).
Recommended Workflow for Purity Assessment
The following diagram outlines the decision matrix for qualifying 4-Ethynyl-3,5-difluoroaniline, ensuring that the standard used matches the development stage.
Caption: Decision matrix for qualifying fluorinated aniline intermediates. Note the critical checkpoint for Resolution (Rs) to detect de-ethynylated impurities.
Protocol: Handling & Stability (The "Hidden" Variable)
Even a CRS can degrade if mishandled. 4-Ethynyl-3,5-difluoroaniline is sensitive to light and heat.
Solvent Selection: Dissolve the standard in Acetonitrile rather than Methanol. Methanol can react with the alkyne moiety under acidic conditions or trace metal contamination over time.
Storage: Store the solid neat standard at -20°C under Argon.
Usage Window: Once dissolved, the solution is stable for only 24 hours at ambient temperature (autosampler). Fresh preparation is mandatory for accurate quantification.
Conclusion
For routine reaction monitoring, a Technical Grade standard is acceptable only if the specific retention time of the 3,5-difluoroaniline impurity is known and monitored. However, for final product release, potency assignment, or GMP synthesis , the use of a Certified Reference Standard is non-negotiable. The cost of the CRS is offset by the prevention of "carryover" impurities that can fail batches in late-stage drug development.
References
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[1][2][3] Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2779835, 3,5-Difluoroaniline. Retrieved from [Link]
Cassidy, H. (2018). Fluorinated Stationary Phases: Separations of Fluorinated Compounds. LCGC International. Retrieved from [Link]
European Medicines Agency. (2006). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (Reference for metal-catalyzed alkyne degradation). Retrieved from [Link]
Comparative Guide: 19F NMR Profiling of 3,5-Difluoro Substituted Benzenes
Executive Summary The 3,5-difluorophenyl motif is a privileged scaffold in medicinal chemistry, widely employed to block metabolic hotspots, modulate lipophilicity ( ), and enhance binding affinity via non-covalent inter...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3,5-difluorophenyl motif is a privileged scaffold in medicinal chemistry, widely employed to block metabolic hotspots, modulate lipophilicity (
), and enhance binding affinity via non-covalent interactions. For the analytical chemist, this motif offers a unique NMR signature. Unlike monofluoro- or para-substituted systems, the 3,5-difluoro pattern places the fluorine atoms meta to the primary substituent (position 1).
This guide provides a technical comparison of 19F chemical shifts (
) for this specific substitution pattern. It distinguishes itself from standard tables by focusing on the meta-substituent effect , where inductive forces () often outweigh resonance effects (), creating a distinct shielding/deshielding profile compared to ortho- or para-fluorinated alternatives.
Mechanistic Insight: The "Meta-Effect" Anomaly
To interpret the data correctly, one must understand the causality of the chemical shift. In 19F NMR, the chemical shift is governed by the paramagnetic shielding term (
), which is highly sensitive to electron density and orbital hybridization.
Para-Fluoro (4-F): Dominated by Resonance (
) . Electron-donating groups (EDGs) pump electron density directly into the C-F bond via conjugation, causing significant upfield shifts (shielding).[1]
Meta-Fluoro (3,5-F): Dominated by Induction (
) . The resonance pathway is electronically "blocked" or significantly attenuated at the meta position. Consequently, the chemical shift is driven primarily by the electronegativity and field effects of the substituent at Position 1.
Scientist's Note: This isolation makes the 3,5-difluoro motif an excellent probe for monitoring pure inductive changes in a molecule without the "noise" of conjugation effects.
Diagram 1: Electronic Influence on Chemical Shift
Figure 1: Logic flow demonstrating why inductive effects dominate the 19F shift in 3,5-difluoro systems.
Table 1: Substituent Effects on 3,5-Difluorobenzenes (1-X-3,5-F
C
H
)
Substituent (X at Pos 1)
Electronic Nature
Predicted Trend
Approx. (ppm)
Comparison to 4-Fluoro Analog
-NO (Nitro)
Strong EWG
Deshielding (Downfield)
-105 to -107
Less deshielded than 4-nitro
-CN (Cyano)
Strong EWG
Deshielding
-106 to -108
Moderate effect
-CF
EWG
Deshielding
-108 to -109
Weak meta-influence
-H (Parent)
Neutral
Reference
-110.0
N/A
-Cl / -Br
Weak EWG
Minor Deshielding
-109 to -111
Very slight shift
-CH (Methyl)
Weak EDG
Weak Shielding
-111 to -112
Minimal change vs 4-Me
-OCH (Methoxy)
EDG
Shielding
-111 to -113
Much smaller shift than 4-OMe (-124 ppm)
-NH (Amino)
Strong EDG
Shielding
-112 to -114
Drastic difference vs 4-NH (-128 ppm)
Critical Observation: Note the "Methoxy" and "Amino" entries. In a 4-fluoro (para) system, an amino group pushes the signal significantly upfield (to ~ -128 ppm) due to resonance. In the 3,5-difluoro (meta) system, this resonance is absent, resulting in a shift of only ~2-4 ppm from the parent. If you see a large upfield shift, your fluorine is likely NOT in the 3,5-position.
Experimental Protocol: Validated Workflow
To ensure reproducibility, specifically for quantitative 19F NMR (qNMR), strictly follow this protocol. Fluorine has a wide spectral width and long relaxation times (
), making standard proton parameters insufficient.
Diagram 2: qNMR Acquisition Workflow
Figure 2: Step-by-step workflow for acquiring high-fidelity 19F NMR data.[2]
Detailed Methodology
Solvent Selection: Use CDCl
for routine analysis. Use DMSO-d if the compound is polar, but be aware that polar solvents can shift signals by 1-2 ppm downfield due to hydrogen bonding with the fluorines.
Referencing:
Internal:CFCl
(0.0 ppm) is the IUPAC standard but is volatile.
Alternative:Hexafluorobenzene (C
F) appears at -164.9 ppm .
Alternative:
-Trifluorotoluene appears at -63.7 ppm .
Pulse Sequence:
Use zgfhigqn (inverse gated decoupling) for quantitative results to suppress the Nuclear Overhauser Effect (NOE) while maintaining proton decoupling.
Use standard coupled 19F to observe
(typically 6-9 Hz) and (typically 4-6 Hz) coupling, which confirms the meta-substitution pattern.
Relaxation Delay (D1): Fluorine on aromatic rings often has
A Comparative Guide to the Melting Point Determination of Aromatic Amines: A Methodological Analysis Using 3,5-Difluoroaniline
Abstract: This guide provides a detailed comparison of two primary methodologies for melting point determination—Differential Scanning Calorimetry (DSC) and the classic Capillary Melting Point technique. While the initia...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This guide provides a detailed comparison of two primary methodologies for melting point determination—Differential Scanning Calorimetry (DSC) and the classic Capillary Melting Point technique. While the initial compound of interest was 4-Ethynyl-3,5-difluoroaniline, a thorough literature search did not yield a publicly verified melting point for this specific molecule. Therefore, to effectively demonstrate and compare the analytical techniques, this guide will use the structurally related and well-characterized compound, 3,5-Difluoroaniline (CAS 372-39-4) , as the primary analyte. Its literature melting point is documented to be in the range of 37-41 °C [1][2]. This document will delve into the theoretical underpinnings, provide detailed, self-validating experimental protocols, and offer a comparative analysis of the data obtained from each method, equipping researchers with the knowledge to select the most appropriate technique for their specific research needs.
Introduction: The Critical Role of Melting Point in Compound Characterization
In the landscape of drug discovery and materials science, the melting point (Tₘ) is a fundamental thermodynamic property that serves as a crucial first indicator of a crystalline solid's identity and purity. For novel chemical entities and key intermediates like substituted anilines, an accurate Tₘ determination is non-negotiable. It provides:
Identity Verification: A sharp melting point, consistent with reference values, helps confirm the identity of a synthesized compound.
Purity Assessment: Impurities typically depress and broaden the melting range. A narrow melting range (e.g., < 2 °C) is a strong indicator of high purity. The presence of even small amounts of impurities can cause a significant depression of the onset melting point[3].
Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of the same compound will exhibit distinct melting points. Identifying these forms is critical as they can have profound impacts on a drug's solubility, stability, and bioavailability.
This guide moves beyond a simple listing of procedural steps to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and scientifically sound.
Comparative Methodologies: A Tale of Two Techniques
The determination of a melting point can be approached with varying levels of sophistication. Here, we compare the gold-standard thermal analysis technique, Differential Scanning Calorimetry (DSC), with the time-honored visual Capillary Method.
Theoretical Principles
Capillary Melting Point: This technique relies on the visual observation of a phase change. A small amount of finely powdered sample is heated in a glass capillary tube, and the temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded. The process relies on efficient heat transfer from the heating block to the sample, and the accuracy is highly dependent on a slow heating rate to maintain thermal equilibrium[4][5].
Differential Scanning Calorimetry (DSC): DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[6]. When the sample undergoes a thermal transition, such as melting, it requires more heat than the reference to maintain the same temperature increase. This absorption of heat results in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔHfus), and the temperature at the peak's onset provides a highly precise and objective measure of the melting point.
Experimental Design: Self-Validating Protocols
To ensure trustworthiness, any analytical measurement must begin with a validation of the instrument's performance. This is achieved through calibration with certified reference standards.
Workflow for Selecting a Melting Point Determination Method
Caption: Decision workflow for selecting an appropriate melting point method.
Protocol 1: Capillary Melting Point Determination
This method follows the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[3]
A. Instrument Calibration:
Standard Selection: Select at least two USP melting point reference standards that bracket the expected melting point of the analyte (37-41 °C). Suitable standards could include Phenyl Salicylate (Tₘ ~42 °C) and a lower melting standard if available.
Measurement: Determine the melting range of each standard using the same procedure intended for the sample.
Verification: The observed melting point of the standards must fall within the acceptable range specified on their certificate. If not, the instrument requires service or a correction factor must be applied.
B. Sample Preparation:
Ensure the 3,5-Difluoroaniline sample is completely dry, as moisture can act as an impurity.[4]
Place a small amount of the sample on a clean, dry watch glass.
Using a spatula, finely pulverize the crystalline solid. This ensures uniform packing and efficient heat transfer.[3][5]
Invert a capillary tube (one end sealed) and tap the open end into the powdered sample until a small amount enters the tube.[4]
Tap the sealed end of the capillary on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom.
The final packed sample height should be 2-3 mm. A larger column height can artificially broaden the observed melting range.[3]
C. Measurement Procedure:
Place the packed capillary into the heating block of the apparatus.
Set a rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point quickly.
Once the temperature is ~15 °C below the expected Tₘ of 37 °C, reduce the heating rate significantly to 1 °C/min . A slow ramp rate is critical for accuracy.[3]
Record T₁ (Onset): The temperature at which the first droplet of liquid becomes visible within the sample.
Record T₂ (Clear Point): The temperature at which the last solid particle melts, and the sample is a completely clear liquid.
Report the result as a melting range (T₁ - T₂).
Allow the apparatus to cool sufficiently before running subsequent samples.
Temperature & Enthalpy Calibration: Use a certified indium reference standard (Tₘ = 156.6 °C, ΔHfus = 28.45 J/g).
Procedure: Weigh 1-3 mg of indium into a standard aluminum DSC pan and seal it. Place an empty, sealed pan on the reference side.
Run the DSC method (e.g., heat from 140 °C to 170 °C at 10 °C/min).
Verification: The measured onset of melting and the enthalpy of fusion for indium must be within the manufacturer's specified tolerances of the certified values. Adjust the calibration constants if necessary.
B. Sample Preparation:
Tare a standard aluminum DSC pan and lid on a microbalance.
Accurately weigh 1-3 mg of 3,5-Difluoroaniline into the pan.
Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.
Prepare an identical empty, sealed pan to serve as the reference.
C. Measurement Procedure:
Place the sample pan on the sample platform and the reference pan on the reference platform of the DSC cell.
Method Parameters:
Initial Temperature: 20.0 °C
Ramp: Heat from 20.0 °C to 60.0 °C at a rate of 5 °C/min.
Atmosphere: Nitrogen purge gas at 50 mL/min (to provide an inert environment).
Initiate the temperature program and record the heat flow data.
Data Analysis: Using the instrument's analysis software, integrate the endothermic melting peak.
Melting Point (Tₘ): Report the extrapolated onset temperature of the peak.
Enthalpy of Fusion (ΔHfus): Report the integrated peak area in J/g.
Data Interpretation & Comparative Analysis
The data obtained from the two methods provide different, yet complementary, information.
Parameter
Capillary Melting Point
Differential Scanning Calorimetry (DSC)
Primary Result
Melting Range (e.g., 38.5 °C - 39.8 °C)
Onset Temperature (e.g., 38.95 °C), Peak Temp, Enthalpy (J/g)
Precision
Lower (± 0.5 to 1.0 °C)
Higher (± 0.1 °C)
Objectivity
Subjective (operator-dependent visual detection)
Objective (instrumental sensor-based detection)
Information Yield
Qualitative purity assessment
Quantitative thermodynamic data (enthalpy), polymorphism, purity
Sample Size
~1-2 mg
~1-3 mg
Throughput
Low to Medium (can be automated)
Medium to High (autosampler compatible)
Cost (Instrument)
Low
High
Analysis of Expected Results for 3,5-Difluoroaniline
Capillary Method: A pure sample is expected to yield a narrow melting range, for instance, 38.5 °C – 39.5 °C . A broader range, such as 37.0 °C – 39.5 °C, might indicate the presence of minor impurities.
DSC Method: The DSC thermogram should show a single, sharp endothermic peak. The extrapolated onset temperature would be expected around 38-39 °C . The sharpness of the peak is a qualitative indicator of purity. Furthermore, the analysis would yield the enthalpy of fusion, a quantitative measure of the energy required to melt the crystal lattice.
Experimental Workflow for DSC Analysis
Caption: Step-by-step experimental workflow for DSC melting point analysis.
Conclusion and Recommendations
Both the Capillary Method and Differential Scanning Calorimetry are valid techniques for determining the melting point of crystalline solids like 3,5-Difluoroaniline.
The Capillary Method remains an accessible, cost-effective, and valuable tool for rapid identity confirmation and qualitative purity checks in synthetic and teaching laboratories. When performed carefully with a calibrated instrument and a slow ramp rate, it can provide reliable data.
Differential Scanning Calorimetry is the superior technique for research, development, and quality control environments. Its high precision, objectivity, and ability to provide quantitative thermodynamic data (enthalpy of fusion) make it indispensable for detailed material characterization, polymorph screening, and formal purity analysis.
For drug development professionals, the choice is clear: while a capillary melting point may be sufficient for an initial check of a novel intermediate, DSC is the required standard for comprehensive characterization of an active pharmaceutical ingredient (API) to be submitted for regulatory review. It provides a more complete and robust data package that stands up to scientific scrutiny.
References
Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing. (n.d.). LookChem. Retrieved February 7, 2026, from [Link]
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
Lab 3: Calibration of a Melting Point Apparatus. (n.d.). California State University, Bakersfield (CSUB). Retrieved February 7, 2026, from [Link]
Casay, G. A., et al. (2014). USP melting point reference standards: Evaluation of parameters that affect the melting point. Pharmaceutical Forum, 40(6). Available via ResearchGate. Retrieved February 7, 2026, from [Link]
3,5-Difluoroaniline | C6H5F2N | CID 96595. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2018). Journal of Visualized Experiments. Retrieved February 7, 2026, from [Link]
Operational Guide: Safe Handling and Disposal of 4-Ethynyl-3,5-difluoroaniline
Executive Summary & Core Directive Do not treat this compound as standard organic waste. 4-Ethynyl-3,5-difluoroaniline (CAS: 1345413-52-4 or analogs) presents a dual-hazard profile that distinguishes it from typical arom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Do not treat this compound as standard organic waste.
4-Ethynyl-3,5-difluoroaniline (CAS: 1345413-52-4 or analogs) presents a dual-hazard profile that distinguishes it from typical aromatic amines. While it shares the toxicity of anilines, the presence of a terminal alkyne (ethynyl group) introduces a specific reactivity hazard: the formation of shock-sensitive metal acetylides upon contact with copper, silver, or mercury.
Immediate Operational Rule:
NEVER dispose of this substance or its mother liquors in metal drums or containers with brass/copper fittings. Use High-Density Polyethylene (HDPE) containers exclusively.
Chemical Profile & Risk Assessment
The disposal strategy is dictated by the three functional groups present on the benzene ring.
Functional Group
Hazard Characteristic
Operational Implication
Aniline Core
Acute Toxicity (H301, H311, H331)
High permeability through skin.[1] Double-gloving (Nitrile/Laminate) is mandatory.
Terminal Alkyne (-C≡CH)
Reactivity / Explosion Risk
Can form explosive acetylides with Cu, Ag, Hg.[2] Incompatible with metal waste cans.
Difluoro Substitution
Combustion Hazard
Incineration releases Hydrofluoric Acid (HF). Waste must be tagged for scrubbed incineration.
Critical Segregation Protocol (The "Why" and "How")
The Acetylide Threat
Standard laboratory waste often ends up in safety cans made of coated steel or equipped with brass flame arrestors. If 4-Ethynyl-3,5-difluoroaniline comes into contact with oxidized copper or silver salts in these containers, it can form metal acetylides. These salts are shock-sensitive explosives that can detonate when the container is moved or opened.
The Self-Validating System:
To ensure safety, the disposal process must be self-validating . This means the physical container itself prevents the error.
Protocol: Use only translucent HDPE jerrycans.
Validation: Visual inspection allows you to see if precipitation (acetylide formation) is occurring, which is impossible in opaque metal drums.
Waste Stream Classification
Stream A (Solid Waste): Contaminated gloves, paper, and solid compound.
Stream B (Liquid Waste): Mother liquors and reaction solvents.
Step-by-Step Disposal Workflow
Phase 1: Pre-Disposal Stabilization
Before moving waste to the central accumulation area, stabilize the alkyne if it is in a concentrated reaction mixture.
Check pH: Ensure the waste solution is neutral to slightly acidic. Basic conditions promote acetylide formation.
Dilution: Dilute reaction mixtures with a compatible solvent (e.g., Ethanol or Ethyl Acetate) to <10% wt/wt concentration to mitigate polymerization heat.
This compound must be destroyed via high-temperature incineration .
Requirement: The incinerator must be equipped with a wet scrubber system (typically NaOH) to neutralize the Hydrogen Fluoride (HF) gas generated by the combustion of the fluorine atoms.
Handover: Explicitly inform the waste contractor (e.g., Veolia, Clean Harbors) of the fluorine content to ensure they route it to a facility with HF scrubbing capabilities.
Visualizing the Decision Logic
The following diagram outlines the mandatory decision tree for segregating this specific waste stream.
Caption: Decision logic for segregating ethynyl-aniline waste to prevent acetylide formation and ensure proper HF scrubbing.
Emergency Procedures (Spills)
In the event of a spill, standard spill kits may be insufficient if they contain incompatible materials.
Evacuate: Clear the immediate area. The dust is toxic by inhalation.[1]
PPE: Wear a full-face respirator with P100/Organic Vapor cartridges.
Containment:
Do NOT use metal dustpans or scoops. Use plastic or antistatic polypropylene tools.
Absorb liquids with vermiculite or sand (non-combustible).
Decontamination: Wash the area with a mild soap solution. Do not use bleach (oxidizer) as it may react violently with the amine.
References
BenchChem. Proper Disposal Procedures for Terminal Alkynes. (Highlights the risk of acetylide formation with copper/silver).
Fisher Scientific. Safety Data Sheet: 3,5-Difluoroaniline. (Provides baseline toxicity data for the fluoroaniline core).
NILU (Norwegian Institute for Air Research). Emissions from incineration of fluoropolymer materials. (Details the formation of HF during combustion of fluorinated organics).
A Strategic Guide to Personal Protective Equipment for Handling 4-Ethynyl-3,5-difluoroaniline
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 4-Ethynyl-3,5-difluoroaniline. As a specialized aromatic amine, this compound...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 4-Ethynyl-3,5-difluoroaniline. As a specialized aromatic amine, this compound demands a rigorous and well-understood safety protocol to mitigate risks effectively. This guide moves beyond a simple checklist, offering a causal framework for procedural choices to ensure a self-validating system of laboratory safety.
Hazard Profile: Understanding the "Why" Behind the Precautions
4-Ethynyl-3,5-difluoroaniline is a molecule that combines the hazardous characteristics of aromatic amines with the reactivity of an ethynyl group. While specific toxicological data for this exact compound is limited, a robust safety plan can be constructed by analyzing its structural analogues, such as 3,5-difluoroaniline.
Aromatic amines as a class are known for their potential to be readily absorbed through the skin and respiratory system, posing systemic health risks.[1] The primary hazards associated with difluoroanilines include acute toxicity if swallowed, inhaled, or in contact with skin.[2] They are also known to cause serious skin and eye irritation and may lead to respiratory irritation.[3]
Core Principle: The fundamental safety strategy is to establish multiple barriers between the researcher and the chemical, assuming it is harmful via all primary exposure routes: inhalation, dermal contact, and ingestion.
Hazard Classification
Potential Effect
Rationale for Precaution
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful or toxic if swallowed, in contact with skin, or inhaled.[2][3]
Requires full-body protection and stringent engineering controls to prevent any direct contact or aerosol inhalation.
Skin Corrosion/Irritation
Causes skin irritation upon contact.
Mandates the use of chemical-resistant gloves and protective clothing.
Necessitates the use of chemical splash goggles or a face shield.
Respiratory Irritation
May cause irritation to the respiratory tract if dust or vapors are inhaled.[3]
All handling must be performed within a certified chemical fume hood.
The Hierarchy of Controls: Engineering a Safe Environment
Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure potential.
Engineering Control - The Chemical Fume Hood: All manipulations of 4-Ethynyl-3,5-difluoroaniline, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood.[4] This is the most critical step in preventing respiratory exposure.
Administrative Controls:
Designate a specific area for working with this compound.
Minimize the quantity of material handled at any one time.
Wash hands and any exposed skin thoroughly after handling.[5][6][7]
Personal Protective Equipment (PPE): Your Final Barrier
The selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed. The following protocol represents a minimum standard for handling 4-Ethynyl-3,5-difluoroaniline in a laboratory setting.
Hand Protection: The Primary Point of Contact
Due to the high risk of dermal absorption and skin irritation, robust hand protection is non-negotiable.
Glove Type: Use powder-free nitrile or neoprene gloves.[8] Powdered gloves are not recommended as the powder can aerosolize chemical contaminants.[9]
Double Gloving: Double gloving is mandatory.[10] This practice provides a critical safety buffer; if the outer glove is compromised or contaminated, it can be removed without exposing the skin. The outer glove should be removed and disposed of inside the fume hood before exiting.[9]
Glove Integrity and Replacement: Gloves must be inspected for any signs of degradation or puncture before use.[11] They should be changed every 30-60 minutes during continuous use, or immediately if direct contact with the chemical is known or suspected.[9]
Eye and Face Protection: Shielding from Splashes and Aerosols
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are a baseline requirement for any laboratory work.
Required for Handling: When handling 4-Ethynyl-3,5-difluoroaniline, chemical splash goggles are required.[12] This provides a complete seal around the eyes, protecting against splashes from all angles.
High-Risk Procedures: For procedures with a significant splash risk (e.g., transfers of larger quantities, reaction quenching), a full-face shield should be worn in addition to chemical splash goggles.[10][13]
Body Protection: Preventing Skin Contact
Gown/Coat: A long-sleeved, knee-length lab coat is a minimum requirement. However, a disposable gown made of a low-linting material like Tyvek® is strongly recommended to prevent contamination of personal clothing.[10][14]
Secure Closures: Gowns must close in the back and have tight-fitting knit or elastic cuffs to ensure a seal with the inner glove.[10]
Respiratory Protection
When all work is performed in a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of an emergency, such as a large spill outside of containment, or if engineering controls are not available or fail, respiratory protection is critical. An appropriate respirator, such as a full-facepiece respirator with organic vapor cartridges, should be available for emergency use.[11]
Step-by-Step Protocols for Safety
PPE Donning and Doffing Workflow
The order of donning and doffing PPE is critical to prevent cross-contamination.